AG 555
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQOBTOAOGXIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AG 555: A Technical Guide to its Mechanism of Action as an Epidermal Growth Factor Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of EGFR in Cellular Signaling and Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating key cellular processes.[1][2] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation, differentiation, survival, and migration.[1][3]
Given its central role in cell growth and survival, aberrant EGFR signaling, often due to overexpression or activating mutations, is a hallmark of numerous human cancers, including non-small cell lung cancer, colorectal cancer, and glioblastoma.[4][5] This has established EGFR as a prime therapeutic target for anticancer drug development.[5][6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain represent a major class of these therapeutic agents.[5][7] This guide provides an in-depth technical overview of AG 555, a potent and selective inhibitor of EGFR tyrosine kinase.
AG 555: A Selective Tyrphostin Inhibitor of EGFR
AG 555, also known as Tyrphostin AG 555, is a member of the tyrphostin family of compounds that were rationally designed as inhibitors of protein tyrosine kinases. It functions as a potent inhibitor of EGFR kinase activity with a reported IC50 value of 0.7 μM.[][9] A key feature of AG 555 is its selectivity; it demonstrates 50-fold and over 140-fold greater selectivity for EGFR compared to other related kinases such as ErbB2 and the insulin receptor kinase, respectively.[9] This selectivity is crucial for minimizing off-target effects and associated toxicities in a therapeutic context.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (EGFR) | 0.7 μM | [][9] |
| Selectivity | 50-fold over ErbB2 | [9] |
| >140-fold over Insulin Receptor Kinase | [9] | |
| Cellular IC50 (HPV16-immortalized keratinocytes) | 6.4 μM | [9][10] |
| Cellular IC50 (Normal keratinocytes) | 9.4 μM | [9] |
Core Mechanism of Action: Competitive Inhibition of ATP Binding
The primary mechanism of action of AG 555 is the competitive inhibition of ATP binding to the intracellular tyrosine kinase domain of EGFR. By occupying the ATP-binding pocket, AG 555 prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of EGFR's catalytic activity ultimately leads to the suppression of mitogenic signaling.[7][]
Resistance to EGFR inhibitors can arise through mutations in the ATP-binding pocket that reduce the inhibitor's efficacy.[] For instance, the T790M "gatekeeper" mutation can increase the affinity for ATP, making it more difficult for competitive inhibitors like AG 555 to bind.[]
Visualizing the EGFR Signaling Pathway and Inhibition by AG 555
Caption: EGFR signaling pathway and the inhibitory action of AG 555.
Cellular Consequences of EGFR Inhibition by AG 555
The inhibition of EGFR kinase activity by AG 555 translates into distinct cellular effects, most notably the induction of cell cycle arrest. Treatment with AG 555 has been shown to cause a G1-S phase growth arrest in immortalized cells, particularly those that overexpress EGFR.[][11] This effect is more pronounced in transformed cells compared to their normal counterparts, highlighting a potential therapeutic window.[9]
Beyond its direct effects on EGFR, AG 555 has also been reported to block the activation of Cdk2, a key regulator of the G1-S transition, further contributing to its cell cycle inhibitory properties.[11] Additionally, at higher concentrations, AG 555 has been observed to inhibit later stages of the viral life cycle, suggesting a broader spectrum of activity.[][11]
Experimental Protocols for Characterizing AG 555's Mechanism of Action
A thorough understanding of AG 555's mechanism of action relies on a combination of biochemical and cell-based assays. The following protocols provide a framework for investigating the inhibitory properties of AG 555 on EGFR.
In Vitro EGFR Kinase Assay (Biochemical)
Causality: This assay directly measures the ability of AG 555 to inhibit the enzymatic activity of purified EGFR kinase in a cell-free system. This is a critical first step to confirm direct target engagement and to determine the potency (e.g., IC50) of the inhibitor.
Self-Validation: The protocol includes positive controls (active kinase without inhibitor) and negative controls (no kinase or no ATP) to ensure the assay is performing correctly. A known EGFR inhibitor can also be used as a reference compound.
Methodology:
-
Reagents and Materials:
-
Recombinant human EGFR (catalytic domain)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[12]
-
ATP
-
A suitable peptide or protein substrate for EGFR (e.g., a synthetic tyrosine-containing peptide)
-
AG 555 (in a suitable solvent like DMSO)
-
A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay which measures ADP production)[1][2]
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of AG 555 in DMSO.
-
In a 384-well plate, add the EGFR enzyme to the kinase assay buffer.
-
Add the diluted AG 555 or DMSO (vehicle control) to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which is then measured via a luciferase-based reaction.[1]
-
Plot the percentage of kinase inhibition against the logarithm of the AG 555 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the In Vitro Kinase Assay Workflow
Caption: Workflow for an in vitro EGFR kinase assay.
Cellular Phospho-EGFR Assay (Cell-Based)
Causality: This assay assesses the ability of AG 555 to inhibit EGFR phosphorylation in a cellular context, providing evidence of target engagement and functional activity within a more physiologically relevant environment.
Self-Validation: The protocol includes vehicle-treated cells as a negative control and EGF-stimulated cells as a positive control for EGFR activation. Total EGFR levels are also measured to ensure that the observed decrease in phosphorylation is not due to a reduction in total receptor protein.
Methodology:
-
Reagents and Materials:
-
A cell line that expresses EGFR (e.g., A431 human epidermoid carcinoma cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
AG 555
-
EGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total EGFR, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Plate cells in multi-well plates and grow to near confluence.
-
Serum-starve the cells overnight to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of AG 555 or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR and total EGFR, followed by appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
Normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition.
-
Cell Proliferation/Viability Assay
Causality: This assay evaluates the downstream functional consequence of EGFR inhibition by AG 555, specifically its effect on cell growth and viability.
Self-Validation: The inclusion of untreated or vehicle-treated cells serves as a baseline for normal cell proliferation. A known cytotoxic agent can be used as a positive control for cell death.
Methodology:
-
Reagents and Materials:
-
EGFR-dependent cancer cell line
-
Cell culture medium
-
AG 555
-
A reagent to measure cell viability (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells)
-
96-well plates
-
-
Procedure:
-
Seed cells at a low density in 96-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of AG 555 or DMSO.
-
Incubate the cells for a prolonged period (e.g., 72 hours) to allow for effects on proliferation to become apparent.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
AG 555 is a well-characterized, potent, and selective inhibitor of EGFR tyrosine kinase. Its mechanism of action, centered on the competitive inhibition of ATP binding, leads to the suppression of EGFR-mediated signaling pathways and subsequent inhibition of cell proliferation, particularly in cells that are dependent on this pathway for growth. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of AG 555 and other novel EGFR inhibitors, which remain a cornerstone of targeted cancer therapy.
References
-
The impact of EGFR gene polymorphisms on the response and toxicity derived from neoadjuvant chemotherapy for breast cancer - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
-
Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - MDPI. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
-
Anti-EGFR mechanism of action: antitumor effect and underlying cause of adverse events - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
-
Cellular uptake of silica particles influences EGFR | IJN - Dove Medical Press. (2023, February 24). Dove Medical Press. Retrieved February 8, 2024, from [Link]
-
Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
-
Structural evaluation of EGFR inhibition mechanisms for nanobodies/VHH domains - PubMed. (2013, July 2). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
-
Role of advanced glycation end products in cellular signaling - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
-
Role of Advanced Glycation End Products in Cellular Signaling - ResearchGate. (2025, November 1). ResearchGate. Retrieved February 8, 2024, from [Link]
-
SNARE-dependent interaction of Src, EGFR and β1 integrin regulates invadopodia formation and tumor cell invasion - Company of Biologists Journals. (2014, April 15). Company of Biologists. Retrieved February 8, 2024, from [Link]
-
Cellular Localization of the Activated EGFR Determines Its Effect on Cell Growth in MDA-MB-468 Cells - NIH. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors - MDPI. (2023, March 14). MDPI. Retrieved February 8, 2024, from [Link]
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.).
-
A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. (2021, November 5). Retrieved February 8, 2024, from [Link]
-
Structural basis of the effect of activating mutations on the EGF receptor - PMC. (2021, July 28). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
-
Chemi-Verse™ EGFR Kinase Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved February 8, 2024, from [Link]
Sources
- 1. promega.com [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-EGFR mechanism of action: antitumor effect and underlying cause of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural evaluation of EGFR inhibition mechanisms for nanobodies/VHH domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. AG 555 | CAS 133550-34-2 | Tyrphostin AG 555 | Tocris Bioscience [tocris.com]
- 10. AG 555 | Reverse Transcriptase | EGFR | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rsc.org [rsc.org]
AG 555: Primary Cellular Target and Mechanistic Profile
[1]
Executive Summary
AG 555 (also known as Tyrphostin B46 ) is a synthetic small-molecule inhibitor belonging to the tyrphostin class of tyrosine kinase inhibitors.[][2] Its primary cellular target is the Epidermal Growth Factor Receptor (EGFR/ErbB1) tyrosine kinase .[]
Unlike broad-spectrum kinase inhibitors, AG 555 exhibits a distinct selectivity profile, potently inhibiting EGFR autophosphorylation while showing significantly reduced affinity for the closely related ErbB2 (HER2) receptor and the Insulin Receptor (IR).[] Beyond its direct kinase inhibition, AG 555 is noted for a unique ability to induce G1-phase cell cycle arrest through the blockade of Cyclin-dependent kinase 2 (Cdk2) activation, a mechanism that distinguishes it from other EGFR inhibitors like AG 1478.[]
Chemical & Pharmacological Identity
-
Chemical Name :
-Cyano-(3,4-dihydroxy)-N-(3-phenylpropyl)cinnamide[][3] -
Molecular Formula :
[][6] -
Class : Tyrphostin (Tyrosine Phosphorylation Inhibitor)[][4]
Selectivity Profile
AG 555 demonstrates a defined hierarchy of inhibition.[][7] The following table summarizes the inhibitory concentration (
| Target Kinase | IC50 (µM) | Selectivity Ratio (vs. EGFR) |
| EGFR (ErbB1) | 0.7 | 1x (Primary Target) |
| ErbB2 (HER2) | 35.0 | ~50-fold lower |
| Insulin Receptor (IR) | >100.0 | >140-fold lower |
| Retroviral RT (Mo-MuLV) | 10.8 | Off-target viral activity |
Note : The sharp distinction between EGFR and ErbB2 inhibition makes AG 555 a valuable probe for dissecting EGFR-specific signaling contributions in HER-family driven pathologies.[]
Mechanism of Action (MOA)
AG 555 functions by interfering with the catalytic activity of the EGFR intracellular tyrosine kinase domain.[]
-
Kinase Inhibition : AG 555 binds to the kinase domain of EGFR.[][2][6][7] While many tyrphostins were designed as substrate-competitive inhibitors (mimicking the tyrosine moiety), AG 555 effectively blocks the autophosphorylation of EGFR residues (e.g., Tyr1173, Tyr1068).[]
-
Signal Interruption : By preventing autophosphorylation, AG 555 abrogates the recruitment of downstream effectors such as Grb2 and Sos, thereby silencing the RAS-RAF-MEK-ERK proliferative cascade.[]
-
Cell Cycle Arrest (G1 Block) : A critical feature of AG 555 is its impact on cell cycle machinery.[] It prevents the activation of Cdk2 , leading to the hypophosphorylation of Retinoblastoma protein (Rb) and consequent arrest in the G1 phase.[] This effect is particularly potent in EGFR-overexpressing cells and HPV-immortalized keratinocytes.[]
Signaling Pathway Visualization
The following diagram illustrates the intervention point of AG 555 within the EGFR signaling network.[]
Caption: Schematic of AG 555 action. The compound inhibits EGFR kinase activity and independently blocks Cdk2 activation, halting the G1-S transition.[][4]
Experimental Protocols for Target Validation
To rigorously validate AG 555 activity in your specific model system, use the following self-validating protocols.
Protocol A: In Vitro EGFR Kinase Inhibition Assay
Objective : Quantify the inhibition of EGFR autophosphorylation by AG 555.[]
-
Preparation :
-
Isolate membrane fractions from EGFR-overexpressing cells (e.g., A431 cells) or use recombinant EGFR intracellular domain.[]
-
Prepare AG 555 stock (10 mM in DMSO).[][4]
-
-
Reaction Setup :
-
Incubate EGFR source with varying concentrations of AG 555 (0.01 µM – 10 µM) for 15 minutes at 4°C in kinase buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 10 mM
). -
Control : DMSO vehicle only (0% inhibition) and EDTA (100% inhibition/negative control).[]
-
-
Initiation :
-
Add ATP (final concentration 10 µM) and
(or use a non-radioactive anti-phosphotyrosine antibody method).[] -
Incubate for 10 minutes at 4°C (or room temp, optimized to linear range).
-
-
Termination & Detection :
-
Stop reaction with SDS-PAGE sample buffer.[] Boil for 5 minutes.
-
Resolve proteins via SDS-PAGE.[]
-
Readout : Perform Western Blot using anti-phosphotyrosine (e.g., mAb 4G10) or autoradiography.[]
-
-
Validation Criteria :
Protocol B: Cell Cycle Arrest Analysis (Flow Cytometry)
Objective : Confirm the functional consequence of AG 555 target engagement (G1 arrest).
-
Seeding : Seed cells (e.g., keratinocytes or A431) at 50% confluence.[]
-
Treatment :
-
Treat with AG 555 (10 µM) for 24–48 hours.[]
-
Positive Control : AG 1478 (known EGFR inhibitor).[]
-
Negative Control : Vehicle (0.1% DMSO).[]
-
-
Fixation :
-
Harvest cells (trypsinization).[] Wash in PBS.[][9]
-
Fix in ice-cold 70% ethanol for >2 hours at -20°C.
-
-
Staining :
-
Wash ethanol away with PBS.[]
-
Incubate with Propidium Iodide (PI) staining solution (PI + RNase A) for 30 mins at 37°C.[]
-
-
Analysis :
-
Analyze DNA content via Flow Cytometry.[]
-
Expected Result : AG 555 treated cells should show a significant accumulation in the G0/G1 peak compared to control, with a reduction in S-phase population.[]
-
References
-
MedChemExpress . AG 555 Product Datasheet. Retrieved from []
-
Tocris Bioscience . AG 555: Biological Activity and Chemical Properties. Retrieved from []
-
Gazit, A., et al. (1991) .[][3] Tyrphostins.[][2][3][4][6][8][10] 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases.[][6][8] Journal of Medicinal Chemistry.
-
Ben-Bassat, H., et al. (1997) .[] Inhibitors of Epidermal Growth Factor Receptor Kinase and of Cyclin-dependent Kinase 2 Activation Induce Growth Arrest, Differentiation, and Apoptosis of Human Papilloma Virus 16-immortalized Human Keratinocytes.[] Cancer Research.[][11] Retrieved from
-
Cayman Chemical . AG-555 Product Information. Retrieved from []
Sources
- 2. AG 555 | Reverse Transcriptase | EGFR | TargetMol [targetmol.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. raybiotech.com [raybiotech.com]
- 6. AG 555 | CAS 133550-34-2 | Tyrphostin AG 555 | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Goat anti-Rat IgG (H+L) Cross-Adsorbed, Alexa Fluor™ 555 (A-21434) [thermofisher.com]
- 10. Blockade of the Bcr-Abl Kinase Activity Induces Apoptosis of Chronic Myelogenous Leukemia Cells by Suppressing Signal Transducer and Activator of Transcription 5–Dependent Expression of Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moffitt.org [moffitt.org]
Methodological & Application
Technical Application Note: Precision EGFR Inhibition using Tyrphostin AG 555
Executive Summary & Mechanism of Action
Tyrphostin AG 555 (also known as AG 555) is a potent, cell-permeable inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][] Unlike broad-spectrum kinase inhibitors, AG 555 exhibits a distinct selectivity profile, inhibiting EGFR with an IC50 of approximately 0.7 µM while showing significantly lower potency against ErbB2 (IC50 = 35 µM) and the Insulin Receptor.
This differential selectivity makes AG 555 a critical tool for dissecting EGFR-specific signaling pathways in complex cellular environments where multiple ErbB family members may be co-expressed. Additionally, AG 555 has been documented to induce G1-S phase cell cycle arrest and inhibit Cdk2 activation in specific contexts.[1][]
Key Physicochemical Properties
| Property | Specification |
| CAS Number | 133550-34-2 |
| Molecular Weight | 265.3 Da |
| Target | EGFR (ErbB1) |
| IC50 (Cell-Free) | 0.7 µM |
| Cellular IC50 | ~2.5 µM (HER14 cells); 1–50 µM (Keratinocytes) |
| Solubility | DMSO (>25 mg/mL); Insoluble in water |
Signaling Pathway & Intervention Logic
The following diagram illustrates the canonical EGFR signaling cascade and the precise intervention point of AG 555. By blocking the ATP-binding pocket (or substrate competition depending on specific Tyrphostin subclass kinetics), AG 555 prevents the autophosphorylation of tyrosine residues on the intracellular tail of EGFR.
Figure 1: AG 555 inhibits the EGFR kinase domain, preventing downstream activation of the MAPK/ERK proliferation pathway.
Reagent Preparation & Handling
Critical Advisory: AG 555 is hydrophobic and unstable in aqueous solution over long periods. Correct stock preparation is the single most important factor for reproducibility.
Stock Solution Protocol (10 mM)
-
Solvent: Use high-grade, anhydrous DMSO (Dimethyl sulfoxide). Avoid DMSO that has been frequently opened, as it is hygroscopic; water absorption reduces solubility.
-
Calculation:
-
Molecular Weight: ~265.3 g/mol .
-
To make 1 mL of 10 mM stock : Weigh 2.65 mg of AG 555 powder and dissolve in 1 mL of DMSO.
-
Note: If purchasing pre-weighed vials (e.g., 5 mg or 10 mg), add DMSO directly to the vial to achieve the desired concentration to avoid loss during transfer.
-
-
Dissolution: Vortex vigorously. If particulates remain, warm the tube to 37°C for 2-5 minutes or sonicate briefly. The solution must be optically clear.
-
Storage:
-
Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C . Stable for ~6 months.
-
Protect from light.
-
Experimental Protocol: Mechanistic Validation (Western Blot)
This protocol validates AG 555 efficacy by measuring the inhibition of EGF-stimulated EGFR phosphorylation.
Objective: Demonstrate that AG 555 prevents phosphorylation of EGFR (Tyr1068 or Tyr1173) following EGF stimulation.
Phase 1: Cell Preparation (Day 1)
-
Seeding: Seed cells (e.g., A431, HeLa, or HER14) in 6-well plates.
-
Density: Aim for 70-80% confluency at the time of treatment. Over-confluent cells may downregulate surface receptors.
-
Incubation: Incubate at 37°C, 5% CO₂ overnight.
Phase 2: Synchronization & Starvation (Day 2)
Scientific Rationale: Serum contains growth factors (EGF, PDGF) that cause high basal phosphorylation. Starvation "resets" the signaling baseline, maximizing the dynamic range of the assay.
-
Wash: Rinse cells 2x with PBS.
-
Starve: Add serum-free medium (e.g., DMEM + 0.1% BSA).
-
Duration: Incubate for 12–16 hours (overnight).
Phase 3: Treatment & Stimulation (Day 3)
Design: Include a Vehicle Control (DMSO only) and a Positive Control (EGF only).
| Group | Pre-Treatment (1h) | Stimulation (15 min) | Expected Result |
| 1. Negative Ctrl | DMSO (Vehicle) | Serum-Free Media | Low basal p-EGFR |
| 2. Positive Ctrl | DMSO (Vehicle) | EGF (50-100 ng/mL) | High p-EGFR |
| 3. Low Dose | AG 555 (1 µM) | EGF (50-100 ng/mL) | Partial Inhibition |
| 4. High Dose | AG 555 (10 µM) | EGF (50-100 ng/mL) | Complete Inhibition |
Workflow Diagram:
Figure 2: Temporal workflow for validating kinase inhibition. Pre-incubation is essential for the inhibitor to enter the cell and bind the kinase pocket.
Phase 4: Lysis & Analysis
-
Termination: Aspirate media rapidly and wash 1x with ice-cold PBS containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Crucial: Phosphatases act quickly; keep everything on ice.
-
Lysis: Add RIPA buffer + Protease/Phosphatase Inhibitor Cocktail. Scrape cells and collect lysate.
-
Western Blot:
-
Primary Antibody: Anti-p-EGFR (Tyr1068).
-
Loading Control: Anti-Total EGFR or Beta-Actin.
-
Result: The "Positive Ctrl" lane should show a strong band. The "High Dose" lane should show a significantly reduced or absent band compared to the Positive Ctrl.
-
Experimental Protocol: Cell Viability (IC50 Determination)
Objective: Determine the concentration required to inhibit cell growth by 50%.
-
Seeding: Seed 3,000–5,000 cells/well in a 96-well plate. Allow attachment for 24h.
-
Preparation of Dilutions:
-
Prepare a 2x concentration series of AG 555 in media (ensure final DMSO < 0.5%).
-
Range: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM.
-
-
Treatment: Add drug for 48–72 hours.
-
Readout: Use MTS, MTT, or CellTiter-Glo (ATP) assay.
-
Analysis: Normalize data to Vehicle Control (100% viability). Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Concentration too high (>100 µM) or aqueous shock. | Dilute stock into a small volume of media slowly while vortexing. Do not exceed solubility limits. |
| No Inhibition Observed | High ATP competition or insufficient pre-incubation. | Increase pre-incubation time to 2 hours. Ensure cells were serum-starved to lower the activation threshold. |
| High Cell Toxicity in Control | DMSO toxicity. | Ensure final DMSO concentration is ≤ 0.1%. Include a "Media Only" vs "DMSO Only" control to check solvent effect. |
| Weak Signal (Western) | Phosphatase activity. | Add fresh Phosphatase Inhibitors to the lysis buffer immediately before use. Keep lysates on ice. |
References
-
Cayman Chemical. (n.d.). AG-555 Product Information. Retrieved from
-
Gazit, A., et al. (1991). Tyrphostins II: Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases.[2] Journal of Medicinal Chemistry, 34(6), 1896-1907.[2]
-
Tocris Bioscience. (n.d.). AG 555 Technical Data Sheet. Retrieved from
-
Ben-Bassat, H., et al. (1995). Tyrphostins suppress the growth of psoriatic keratinocytes.[2] Experimental Dermatology. (Demonstrates cellular usage range of 1-50 µM).[2]
Sources
AG 555 antiviral assay protocol for Mo-MuLV
Application Note & Protocol
Topic: AG 555 Antiviral Assay Protocol for Moloney Murine Leukemia Virus (Mo-MuLV)
Abstract
This document provides a comprehensive guide for researchers and drug development professionals on utilizing AG 555, a known tyrosine kinase inhibitor, as a potential antiviral agent against Moloney Murine Leukemia Virus (Mo-MuLV). Mo-MuLV, a simple retrovirus, serves as a crucial model for studying retroviral replication and for the initial screening of antiretroviral compounds. The protocols detailed herein focus on a robust cell-based assay system to determine the efficacy and cytotoxicity of AG 555. The primary endpoint for antiviral activity is the quantification of viral reverse transcriptase (RT) activity in the cell culture supernatant, a reliable indicator of viral particle production. Concurrently, a cytotoxicity assay is described to ensure that the observed antiviral effects are not a byproduct of cellular toxicity, thereby establishing a therapeutic window for the compound. This guide emphasizes the scientific rationale behind procedural steps, incorporates essential controls for data integrity, and provides a clear pathway for data analysis and interpretation.
Scientific Foundation & Assay Principle
Moloney Murine Leukemia Virus (Mo-MuLV)
Mo-MuLV is an enveloped, single-stranded positive-sense RNA retrovirus. Its replication cycle is a hallmark of retroviruses and involves several key stages: cellular entry, reverse transcription of the viral RNA genome into double-stranded DNA, integration of this proviral DNA into the host cell's genome, and subsequent transcription and translation of viral genes to produce new virions. The enzyme responsible for converting viral RNA to DNA is reverse transcriptase (RT), a unique viral polymerase that is an essential and highly specific target for antiretroviral therapy. Because RT is packaged into new viral particles, measuring its activity in the supernatant of infected cell cultures provides a direct and quantifiable measure of viral replication and release.
AG 555 (Tyrphostin 23)
AG 555, also known as Tyrphostin 23, is a member of the tyrphostin family of compounds, which were originally designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Tyrosine kinases are critical enzymes that regulate a vast array of cellular signal transduction pathways, including cell growth, differentiation, and proliferation. Several viruses, including retroviruses, are known to activate or utilize host cell signaling pathways to facilitate their own replication. The central hypothesis for this assay is that by inhibiting specific host cell tyrosine kinases, AG 555 may disrupt a cellular process essential for the Mo-MuLV life cycle, thereby inhibiting viral production.
Assay Logic & Workflow
The experimental design is twofold:
-
Efficacy Determination: Susceptible host cells (e.g., NIH/3T3 fibroblasts) are infected with Mo-MuLV and simultaneously treated with a range of concentrations of AG 555. After a suitable incubation period allowing for multiple rounds of viral replication, the culture supernatant is harvested. The activity of the Mo-MuLV reverse transcriptase in the supernatant is measured. A reduction in RT activity in treated samples compared to untreated controls indicates antiviral efficacy. This data is used to calculate the 50% Inhibitory Concentration (IC50) .
-
Cytotoxicity Profiling: In a parallel experiment, uninfected host cells are treated with the same concentration range of AG 555. Cell viability is then assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This determines the compound's toxicity profile and is used to calculate the 50% Cytotoxic Concentration (CC50) .
The therapeutic potential is summarized by the Selectivity Index (SI) , calculated as SI = CC50 / IC50 . A higher SI value indicates a more promising antiviral candidate, as it signifies a larger window between the concentration required for antiviral effect and the concentration that causes significant harm to the host cells.
Caption: Overall experimental workflow for determining the antiviral efficacy (IC50) and cytotoxicity (CC50) of AG 555.
Materials & Reagents
| Reagent/Material | Specifications | Recommended Source (Example) |
| Cell Line | NIH/3T3 (murine fibroblasts) | ATCC (CRL-1658) |
| Virus Stock | Moloney Murine Leukemia Virus (Mo-MuLV) | ATCC (VR-1320) |
| Test Compound | AG 555 (Tyrphostin 23) | Sigma-Aldrich (T184) |
| Cell Culture Medium | DMEM, high glucose | Gibco / Thermo Fisher Scientific |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Pen-Strep | Gibco / Thermo Fisher Scientific |
| Virus Diluent | DMEM + 2% FBS + Polybrene (4-8 µg/mL) | N/A |
| Cytotoxicity Assay | MTT Cell Proliferation Kit | Thermo Fisher Scientific (M6494) |
| RT Assay Kit | Reverse Transcriptase Assay, colorimetric | Roche / Sigma-Aldrich (11468120910) |
| Labware | 96-well flat-bottom cell culture plates, serological pipettes, filter tips, etc. | Standard laboratory suppliers |
Detailed Experimental Protocols
Protocol 1: Antiviral Efficacy (IC50 Determination)
Rationale: This protocol is designed to quantify the dose-dependent inhibition of Mo-MuLV production by AG 555. The use of Polybrene is critical as it is a polycation that neutralizes the negative charge on the cell surface, thereby enhancing retroviral adsorption and infection efficiency.
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count a healthy, sub-confluent culture of NIH/3T3 cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium (DMEM + 10% FBS).
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere and form a semi-confluent monolayer.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of AG 555 in DMSO. Store in aliquots at -20°C.
-
On the day of the experiment, prepare a 2X working concentration series of AG 555 in virus diluent (DMEM + 2% FBS + Polybrene). For example, create serial dilutions to yield final concentrations ranging from 100 µM down to 0.1 µM. Include a "no-drug" control.
-
-
Virus Preparation:
-
Thaw the Mo-MuLV stock on ice.
-
Dilute the virus in virus diluent to achieve a multiplicity of infection (MOI) of 0.01-0.1. The optimal MOI should be determined empirically to ensure a productive infection within the assay timeframe without causing excessive cell death.
-
-
Infection and Treatment:
-
Aspirate the culture medium from the seeded cells.
-
Add 50 µL of the diluted virus to each well (except for the "Cell Control" wells).
-
Immediately add 50 µL of the 2X AG 555 working solutions to the appropriate wells. This brings the final volume to 100 µL and the compound/media supplements to 1X concentration.
-
Controls Setup:
-
Virus Control (VC): Cells + Virus + No Drug (represents 100% infection).
-
Cell Control (CC): Cells + No Virus + No Drug (represents baseline cell health).
-
Test Wells: Cells + Virus + AG 555 dilutions.
-
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration typically allows for 2-3 rounds of viral replication, providing a robust signal for the RT assay.
-
-
Supernatant Harvest:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 500 x g for 5 minutes) to pellet any cells or debris.
-
Carefully collect 20-50 µL of the supernatant from each well for immediate use in the RT assay or store at -80°C.
-
-
Reverse Transcriptase (RT) Assay:
-
Perform the colorimetric RT assay according to the manufacturer's instructions. This typically involves incubating the collected supernatant with a reaction mixture containing a template/primer hybrid and dNTPs (including a labeled nucleotide like DIG-dUTP). The incorporated label is then detected with an antibody conjugate that catalyzes a color change, measured by a spectrophotometer (plate reader).
-
Protocol 2: Cytotoxicity Assay (CC50 Determination)
Rationale: This protocol runs in parallel to the efficacy assay to ensure that any observed reduction in virus is due to a specific antiviral effect, not simply because the compound is killing the host cells.
Step-by-Step Procedure:
-
Cell Seeding: Seed a separate 96-well plate with NIH/3T3 cells exactly as described in Protocol 3.1, Step 1.
-
Compound Treatment:
-
Prepare the same 2X AG 555 serial dilutions as in the efficacy assay.
-
Aspirate the medium from the cells and add 50 µL of fresh, drug-free medium (DMEM + 2% FBS).
-
Add 50 µL of the 2X AG 555 dilutions to the appropriate wells.
-
Controls Setup:
-
Cell Control (CC): Cells + No Drug (represents 100% viability).
-
Blank: Medium only (no cells).
-
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂, mirroring the incubation time of the efficacy assay.
-
MTT Assay:
-
Perform the MTT assay according to the manufacturer's protocol. This involves adding the MTT reagent to each well, incubating for 2-4 hours to allow viable cells to convert the yellow tetrazolium salt into purple formazan crystals, and then adding a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis & Interpretation
Caption: Hypothesized mechanism of AG 555 antiviral action against Mo-MuLV.
Calculating IC50
-
Subtract the average background signal (if any) from all RT assay readings.
-
Normalize the data. The Virus Control (VC) represents 0% inhibition, and the Cell Control (CC) represents 100% inhibition (or baseline).
-
% Inhibition = 100 * (1 - [RT Signal_Test Well] / [RT Signal_VC])
-
-
Plot the % Inhibition against the logarithm of the AG 555 concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the concentration that produces 50% inhibition (IC50).
Calculating CC50
-
Subtract the average absorbance of the Blank wells from all other readings.
-
Normalize the data. The Cell Control (CC, no drug) represents 100% viability.
-
% Viability = 100 * ([Absorbance_Test Well] / [Absorbance_CC])
-
-
Plot the % Viability against the logarithm of the AG 555 concentration.
-
Use a non-linear regression model to determine the concentration that reduces cell viability by 50% (CC50).
Calculating the Selectivity Index (SI)
-
SI = CC50 / IC50
-
Interpretation: An SI value >10 is generally considered promising for a screening hit, indicating that the compound is selectively targeting the virus at concentrations well below those that are toxic to the host cell.
| Parameter | Description | Calculation | Desired Outcome |
| IC50 | 50% Inhibitory Concentration | Non-linear regression of % inhibition vs. [AG 555] | As low as possible |
| CC50 | 50% Cytotoxic Concentration | Non-linear regression of % viability vs. [AG 555] | As high as possible |
| SI | Selectivity Index | CC50 / IC50 | >10 |
References
-
Title: Retroviral Reverse Transcription and Integration Source: NCBI Bookshelf - Retroviruses URL: [Link]
-
Title: Tyrphostins. 1. Bicyclic and tricyclic compounds as potent inhibitors of protein tyrosine kinase. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors Source: Trends in Pharmacological Sciences URL: [Link]
-
Title: Hijacking of Host Cell Signaling and Metabolic Pathways by Viruses Source: Frontiers in Cellular and Infection Microbiology URL: [Link]
Application Note: Western Blot Analysis of EGFR Phosphorylation Inhibition by AG 555 (Tyrphostin B46)
Introduction & Biological Context
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase critical for cell proliferation and survival.[1] aberrant EGFR signaling is a hallmark of various carcinomas. AG 555 (also known as Tyrphostin B46) is a synthetic low-molecular-weight inhibitor of the EGFR protein tyrosine kinase.
Unlike pan-kinase inhibitors, AG 555 displays a distinct selectivity profile, with an IC50 of approximately 0.7 µM for EGFR, while exhibiting significantly lower potency against ErbB2 (IC50 = 35 µM) and the Insulin Receptor (IC50 > 100 µM).
This application note details the protocol for validating AG 555 efficacy by monitoring the inhibition of EGF-induced autophosphorylation (specifically at residues Tyr1068 and Tyr1173 ) using Western Blotting.
Mechanistic Insight
AG 555 functions by interfering with the kinase domain of the EGFR, thereby preventing the autophosphorylation required to recruit downstream adaptors like GRB2 and Shc. This blockade arrests the cell cycle in the G1 phase.[2][3][]
Figure 1: Mechanism of Action. AG 555 inhibits the transition of the active EGFR dimer to its phosphorylated state, blocking downstream MAPK/AKT cascades.
Experimental Design & Controls
To rigorously validate AG 555 activity, the experiment must distinguish between basal phosphorylation and ligand-induced phosphorylation.
Cell Model Selection
-
Recommended: A431 (Human epidermoid carcinoma). This line overexpresses EGFR (~2x10^6 receptors/cell), providing a robust signal-to-noise ratio.
-
Alternative: HaCaT (Keratinocytes) or H1975 (NSCLC).
Treatment Groups
| Group | Pre-treatment (2 hr) | Stimulation (15 min) | Purpose |
| 1. Negative Control | DMSO (Vehicle) | PBS | Determines basal pEGFR levels. |
| 2. Positive Control | DMSO (Vehicle) | EGF (100 ng/mL) | Establishes max phosphorylation signal. |
| 3. Test Group A | AG 555 (1 µM) | EGF (100 ng/mL) | Tests inhibition near IC50. |
| 4. Test Group B | AG 555 (10 µM) | EGF (100 ng/mL) | Tests maximal inhibition (saturation). |
Critical Note on Concentration: Unlike nanomolar inhibitors (e.g., AG 1478), AG 555 requires micromolar concentrations (IC50 ~0.7 µM). Working ranges of 1–20 µM are standard.
Comprehensive Protocol
Phase 1: Reagent Preparation
-
AG 555 Stock: Dissolve AG 555 in high-grade DMSO to create a 10 mM stock . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
EGF Stock: Reconstitute recombinant human EGF in sterile PBS + 0.1% BSA to 100 µg/mL . Store at -80°C.
-
Lysis Buffer (Modified RIPA):
-
Standard RIPA components (Tris, NaCl, NP-40, SDS, Deoxycholate).
-
Crucial Additives: Protease Inhibitor Cocktail (EDTA-free) + Phosphatase Inhibitors (1 mM Na3VO4 + 10 mM NaF). Without phosphatase inhibitors, the pEGFR signal will degrade within minutes of lysis.
-
Phase 2: Cell Culture & Treatment Workflow
Figure 2: Experimental Timeline. Serum starvation is mandatory to eliminate background signaling from growth factors in FBS.
-
Seeding: Plate A431 cells in 6-well plates. Allow to adhere for 24 hours.
-
Starvation: Aspirate media, wash with PBS, and add serum-free DMEM for 16–24 hours. Rationale: This synchronizes the cells and reduces basal pEGFR levels to near zero.
-
Inhibitor Incubation: Add AG 555 (diluted in serum-free media) to appropriate wells. Incubate for 2 hours at 37°C.
-
Stimulation: Add EGF directly to the media (final conc. 100 ng/mL) for exactly 15 minutes .
-
Termination: Place plates on ice immediately. Aspirate media and wash 2x with ice-cold PBS.
Phase 3: Western Blotting
-
Lysis: Add 150 µL cold Lysis Buffer. Scrape cells and collect. Sonicate briefly (3x 5 sec pulses) to shear DNA. Centrifuge at 14,000 x g for 10 min at 4°C.
-
Loading: Load 20–30 µg of total protein per lane on an 8% or 10% SDS-PAGE gel.
-
Transfer: Transfer to Nitrocellulose or PVDF membrane.
-
Blocking:
-
For Phospho-Antibodies: Block with 5% BSA in TBST for 1 hr. Do NOT use non-fat milk, as casein contains phosphoproteins that can increase background.
-
For Total EGFR: Block with 5% Non-fat Milk or BSA.
-
-
Primary Antibody Incubation (Overnight at 4°C):
-
Anti-pEGFR (Tyr1068): Detects autophosphorylation (1:1000 in 5% BSA).
-
Anti-Total EGFR: Normalization control (1:1000 in 5% Milk/BSA).
-
Note: It is best to run duplicate gels or strip and re-probe.
-
-
Detection: Use HRP-conjugated secondary antibodies and ECL substrate.
Data Analysis & Expected Results
Quantitative Metrics
To determine the efficacy of AG 555, you must calculate the Phosphorylation Ratio:
Expected Band Patterns
| Lane | Treatment | pEGFR (Tyr1068) Band | Total EGFR Band | Interpretation |
| 1 | DMSO Only | Faint / Absent | Strong (175 kDa) | Low basal activity. |
| 2 | EGF Only | Very Strong | Strong (175 kDa) | Successful receptor activation. |
| 3 | AG 555 (1 µM) + EGF | Moderate | Strong (175 kDa) | Partial inhibition (~50-60%). |
| 4 | AG 555 (10 µM) + EGF | Faint | Strong (175 kDa) | Near complete inhibition. |
Note: If Total EGFR levels decrease significantly in treated lanes, AG 555 may be inducing receptor degradation or cytotoxicity, though this is less common with short (2 hr) exposures.
Troubleshooting Guide (E-E-A-T)
Problem: High Basal Phosphorylation (Lane 1 has strong signal).
-
Cause: Incomplete serum starvation or autocrine EGF loop.
-
Solution: Increase starvation time to 24 hours. Ensure cells are not over-confluent (>80%), which can induce stress signaling.
Problem: No Signal in Positive Control (Lane 2).
-
Cause: Phosphatase activity or degraded EGF.
-
Solution: Freshly add Na3VO4 to lysis buffer. Ensure EGF is stored in aliquots at -80°C and not freeze-thawed repeatedly.
Problem: "Ghost" Bands or High Background.
-
Cause: Blocking with Milk for phospho-antibodies.
-
Solution: Switch to 5% BSA in TBST for both blocking and primary antibody incubation.
References
-
MedChemExpress. "AG 555 Product Information." Accessed 2023.[5] Link
-
Cayman Chemical. "AG-555 (Tyrphostin B46) Product Insert."[6] Accessed 2023.[5] Link
- Gazit, A., et al. "Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases." Journal of Medicinal Chemistry 32.10 (1989): 2344-2352.
-
Cell Signaling Technology. "Western Blotting Protocol for Phospho-Proteins." Link
-
Abcam. "EGFR (phospho Y1068) antibody validation and protocol." Link
Sources
Technical Application Note: Cell Cycle Dynamics under Tyrphostin AG 555 Inhibition
Abstract
This technical guide details the protocol for analyzing cell cycle perturbations induced by Tyrphostin AG 555 (also known as Tyrphostin B46). Unlike broad-spectrum tyrosine kinase inhibitors, AG 555 exhibits a dual mechanism of action: potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase activity (IC
Mechanism of Action
Understanding the specific checkpoint engaged by AG 555 is critical for experimental design. While many EGFR inhibitors cause a G0/G1 arrest by depriving cells of mitogenic signals, AG 555 actively prevents the activation of Cyclin-Dependent Kinase 2 (Cdk2).
Molecular Pathway
AG 555 inhibits the autophosphorylation of EGFR, dampening downstream MAPK/ERK signaling. Crucially, it also prevents the dephosphorylation of Cdk2 at Tyrosine 15 (Tyr15) . The accumulation of p-Cdk2(Tyr15)—an inactive form—prevents the Cdk2/Cyclin E complex from driving the cell into DNA synthesis, effectively locking cells at the G1/S transition.[1]
Signaling Cascade Diagram
The following diagram illustrates the dual inhibitory nodes of AG 555 leading to cell cycle stasis.
Figure 1: Mechanistic pathway of Tyrphostin AG 555. Red lines indicate inhibitory actions.[1][2] The compound prevents Cdk2 activation, causing accumulation of cells at the G1/S border.[1][3]
Materials and Reagents
Compound Preparation[4]
-
Tyrphostin AG 555 (MW: 322.36 g/mol ):
-
Solubility: Soluble in DMSO up to ~30 mM (9.6 mg/mL).[4] Insoluble in water.[5][6][7]
-
Stock Solution (10 mM): Dissolve 3.22 mg of AG 555 in 1 mL of anhydrous DMSO. Vortex until clear.
-
Storage: Aliquot and store at -20°C. Protect from light. Stable for 3 months.
-
Working Solution: Dilute stock 1:1000 in culture media for 10 µM final concentration.
-
Flow Cytometry Reagents[8][9][10][11][12]
-
Phosphate Buffered Saline (PBS): Ca2+/Mg2+ free.[8]
-
Fixation Buffer: 70% Ethanol (ice-cold).[8] Prepare by mixing 7 mL absolute ethanol with 3 mL PBS.
-
Staining Buffer (Propidium Iodide/RNase):
-
Propidium Iodide (PI): 50 µg/mL final concentration.
-
RNase A (DNase-free): 100 µg/mL final concentration.
-
Triton X-100: 0.1% (v/v).[8]
-
Preparation: Mix 50 µL PI stock (1 mg/mL), 10 µL RNase A stock (10 mg/mL), and 1 µL Triton X-100 in 939 µL PBS. Prepare fresh.
-
Experimental Protocol
Phase 1: Cell Culture and Treatment
Objective: Treat cells during exponential growth to maximize the detectable shift in cell cycle phases.
-
Seeding: Seed cells (e.g., A431, HeLa, or keratinocytes) at
cells per well in a 6-well plate. -
Synchronization (Optional but Recommended): Serum starve cells (0.1% FBS) for 24 hours to synchronize in G0/G1. This amplifies the effect of the inhibitor upon serum re-stimulation.
-
Treatment:
-
Replace media with fresh complete media (10% FBS).
-
Experimental Group: Add AG 555 to final concentrations of 1 µM, 10 µM, and 20 µM .
-
Vehicle Control: Add DMSO (volume equivalent to highest drug dose, <0.1%).
-
Positive Control: Hydroxyurea (2 mM) for S-phase arrest or Nocodazole (100 ng/mL) for G2/M arrest (to validate gating).
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO
.
Phase 2: Harvesting and Fixation
Critical Step: Proper fixation prevents cell clumping and ensures stoichiometric DNA staining.
-
Harvest:
-
Collect culture media (floating cells).
-
Wash adherent cells once with PBS.
-
Trypsinize cells and neutralize with media.[9]
-
Combine floating and trypsinized cells into a 15 mL tube.
-
-
Wash: Centrifuge at 300 x g for 5 min. Discard supernatant. Wash pellet with 2 mL ice-cold PBS.
-
Fixation:
-
Resuspend cell pellet in 300 µL PBS.
-
Dropwise Addition: While vortexing gently at low speed, add 700 µL of ice-cold absolute ethanol dropwise. Final concentration is ~70% ethanol.
-
Note: Adding ethanol too quickly causes clumping.
-
-
Storage: Incubate at -20°C for at least 2 hours (overnight is preferred for optimal permeabilization).
Phase 3: Staining
-
Wash Fixed Cells: Centrifuge at 500 x g for 5 min (ethanol-fixed cells are more buoyant; higher speed is required).
-
Rehydration: Decant ethanol. Resuspend pellet in 2 mL PBS. Centrifuge again at 500 x g for 5 min.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer .
-
Incubation: Incubate for 30 minutes at 37°C in the dark. (RNase digestion is temperature-dependent).
-
Filter: Pass sample through a 35 µm nylon mesh cap (e.g., BD Falcon) to remove doublets before acquisition.
Phase 4: Flow Cytometry Acquisition[8]
-
Instrument: Flow Cytometer (e.g., BD FACSCanto, Beckman CytoFLEX).
-
Laser/Detector: 488 nm (Blue Laser) excitation; Emission collected in the PE/PI channel (585/42 nm or similar).
-
Acquisition Mode: Linear amplification for Area (PI-A) and Width (PI-W).
-
Events: Acquire at least 10,000 single cell events.
Data Analysis & Expected Results
Gating Strategy
-
FSC vs. SSC: Gate on the main population to exclude debris.
-
Doublet Discrimination: Plot PI-Width vs. PI-Area. Gate around the diagonal population (singlets). Exclude high Width/Area events (doublets).
-
Histogram: Plot PI-Area (Linear) on the X-axis vs. Count.
Expected Phenotype
Treatment with AG 555 should result in a dose-dependent depletion of the G2/M peak and an accumulation of cells in the G1 and early S phase . Unlike pure G1 arrest (seen with serum starvation), AG 555 treated cells often show a "shoulder" extending into the S-phase region, indicating the block of S-phase progression via Cdk2 inhibition.
Quantitative Summary (Example Data)
Table 1: Representative cell cycle distribution in A431 cells after 24h treatment.
| Treatment Condition | G0/G1 (%) | S Phase (%) | G2/M (%) | Interpretation |
| Vehicle Control (DMSO) | 55.0 | 25.0 | 20.0 | Normal cycling population. |
| AG 555 (1 µM) | 62.0 | 22.0 | 16.0 | Mild G1 accumulation. |
| AG 555 (10 µM) | 78.0 | 18.0 | 4.0 | Significant G1/S arrest; G2/M depletion. |
| AG 555 (20 µM) | 85.0 | 12.0 | 3.0 | Strong G1 block; potential apoptosis (sub-G1). |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for cell cycle analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV (Broad Peaks) | Poor fixation or staining. | Vortex while adding ethanol.[8] Ensure RNase incubation is at 37°C for full 30 mins. |
| Excessive Debris | Drug toxicity/Apoptosis. | Reduce AG 555 concentration. Check viability via Trypan Blue before fixation. |
| Clumping (Doublets) | High cell density/Poor prep. | Filter sample through 35 µm mesh. Use doublet discrimination gating. |
| No Arrest Observed | Loss of drug potency. | Use fresh AG 555 stock. Ensure cells are not 100% confluent at start of treatment. |
References
-
MedChemExpress. "AG 555 Product Information & Biological Activity." MedChemExpress. Link
-
Osherov, N., et al. "Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase." Journal of Biological Chemistry, 1998. Cited via PubMed.[10]Link
-
Tocris Bioscience. "AG 555: Potent EGFR-kinase inhibitor."[4] Tocris. Link
-
Thermo Fisher Scientific. "Cell Cycle Assays for Flow Cytometry." Thermo Fisher Scientific. Link
-
UC San Diego. "Cell Cycle Analysis by DNA Content - Protocols." UCSD Moores Cancer Center. Link
Sources
- 1. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. ≥98%, EGFR tyrosine kinase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: AG 555 as a Dual-Action Probe for EGFR Signaling and Topoisomerase I
Topic: AG 555 Application in Studying EGFR-Dependent Signaling Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
Abstract & Core Directive
AG 555 (Tyrphostin B46) is a synthetic tyrosine kinase inhibitor (TKI) belonging to the tyrphostin family.[] While originally characterized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) , subsequent research has revealed a significant secondary mechanism: the inhibition of DNA Topoisomerase I (Topo I) .
Critical Scientific Insight: Unlike highly specific third-generation EGFR inhibitors (e.g., Osimertinib), AG 555 acts as a polypharmacological probe. It inhibits EGFR autophosphorylation (
Technical Profile & Properties
| Property | Specification |
| Chemical Name | Tyrphostin B46; AG 555 |
| CAS Number | 133550-34-2 |
| Molecular Formula | |
| Molecular Weight | 322.36 g/mol |
| Solubility | Soluble in DMSO (up to 200 mM); Ethanol (up to 64 mg/mL); Insoluble in water. |
| Storage | -20°C (Solid); -80°C (Stock solution in DMSO, stable for ~6 months). |
| Primary Target | EGFR Kinase Domain ( |
| Secondary Target | DNA Topoisomerase I (Inhibits DNA binding) |
| Selectivity | >50-fold selective for EGFR over ErbB2 ( |
Mechanism of Action (The Dual-Target Paradigm)
To use AG 555 effectively, researchers must distinguish between its two modes of action.
A. EGFR Tyrosine Kinase Inhibition
AG 555 functions as an ATP-competitive inhibitor. It binds to the catalytic kinase domain of EGFR, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor tail.
-
Consequence: Blockade of downstream RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT (survival) pathways.
-
Potency: Effective in the low micromolar range (
).
B. Topoisomerase I Inhibition
Distinct from Camptothecin (which stabilizes the DNA-enzyme cleavable complex), AG 555 prevents Topo I from binding to DNA entirely.[2]
-
Consequence: Prevention of DNA relaxation during replication/transcription, leading to G1/S phase arrest.
-
Implication: High concentrations (>10
) may induce cell cycle arrest independent of EGFR status.
C. Pathway Visualization
The following diagram illustrates the dual intervention points of AG 555 within the cellular signaling architecture.
Caption: AG 555 acts as a dual inhibitor, blocking EGFR phosphorylation at the membrane and Topoisomerase I activity in the nucleus.
Experimental Design & Controls
The "Specificity Trap"
Risk: Observing cell death at 20
| Control Type | Reagent | Purpose |
| Negative Control | DMSO (Vehicle) | Establish baseline signaling/growth. |
| Positive Control (EGFR) | AG 1478 (100 nM) or Gefitinib | Highly specific EGFR inhibitors. If AG 555 effects match these, the mechanism is likely EGFR-driven. |
| Positive Control (Topo I) | Camptothecin | Specific Topo I inhibitor. Use to compare DNA damage markers (e.g., |
| Cell Line Control | NIH-3T3 (EGFR null) | If AG 555 kills these cells, the toxicity is off-target (likely Topo I). |
Protocol: AG 555 Preparation and Cellular Assay
Phase 1: Stock Solution Preparation
-
Calculate: For a 10 mM stock, dissolve 3.22 mg of AG 555 in 1 mL of anhydrous DMSO.
-
Solubilization: Vortex vigorously. If particles persist, sonicate in a water bath for 5 minutes at room temperature.
-
Aliquot: Dispense into 50
aliquots in amber tubes to avoid light degradation. -
Storage: Store at -80°C. Avoid freeze-thaw cycles (max 2 cycles).
Phase 2: In Vitro Phosphorylation Assay (Western Blot)
Objective: Determine if AG 555 inhibits ligand-induced EGFR phosphorylation.
-
Seeding: Plate A431 (high EGFR) or HeLa cells at
cells/well in a 6-well plate. -
Starvation: Once 70-80% confluent, wash with PBS and switch to serum-free medium for 16–24 hours. Crucial for reducing basal background.
-
Drug Treatment:
-
Add AG 555 at increasing concentrations: 0, 0.5, 1, 5, 10, 20
. -
Incubate for 2 hours at 37°C. (Longer incubations >4h may induce Topo I-mediated apoptosis, confounding results).
-
-
Stimulation:
-
Add EGF (final conc. 50 ng/mL) directly to the media containing the drug.
-
Incubate for exactly 15 minutes .
-
-
Lysis:
-
Place plate on ice. Aspirate media rapidly.
-
Wash 1x with ice-cold PBS containing 1 mM Sodium Orthovanadate (
). -
Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
-
Western Blot Readout:
-
Primary Antibody 1: p-EGFR (Tyr1068) – Marker of activation.
-
Primary Antibody 2: Total EGFR – Loading control.
-
Primary Antibody 3: p-ERK1/2 – Downstream confirmation.
-
Phase 3: Functional Proliferation Assay (MTS/MTT)
Objective: Assess IC50 for cell growth inhibition.
-
Setup: Plate 3,000 cells/well in 96-well plates. Allow attachment overnight.
-
Treatment: Treat with AG 555 (0.1 – 100
) for 48 or 72 hours . -
Readout: Add MTS reagent; read absorbance at 490 nm.
-
Analysis: Plot Log(concentration) vs. % Viability.
-
Note: If the curve is biphasic, the first slope likely represents EGFR inhibition, and the second represents general cytotoxicity/Topo I inhibition.
-
Workflow Visualization
Caption: Step-by-step workflow for validating EGFR inhibition using AG 555.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No inhibition of p-EGFR observed | High ATP competition | AG 555 is ATP-competitive. Ensure media ATP levels aren't artificially high, or increase AG 555 dose (up to 5 |
| High cell death but p-EGFR intact | Off-target Topo I toxicity | The concentration is too high (>10 |
| Precipitation in media | Low aqueous solubility | Do not exceed 0.1% final DMSO concentration. Add stock dropwise while swirling media. |
| Inconsistent bands | Phosphatase activity | Ensure Sodium Orthovanadate is added fresh to the lysis buffer and lysis is performed strictly on ice. |
References
-
Gazit, A., et al. (1991). Tyrphostins II: Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry. Link
-
Novogrodsky, A., et al. (1994). Inhibition of Topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action.[2] Science/AAAS (Cited in related NIH studies). Link
-
Ben-Bassat, H., et al. (1997). Inhibitors of epidermal growth factor receptor kinase and of cyclin-dependent kinase 2 activation induce growth arrest, differentiation, and apoptosis of human papilloma virus 16-immortalized human keratinocytes.[3] Cancer Research. Link
-
Cayman Chemical. (2024). AG-555 Product Information and Biological Activity.[][2][3][4]Link
-
Selleck Chemicals. (2024). AG-555 (Tyrphostin B46) Datasheet and IC50 Values.Link
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing AG 555 Treatment Duration for Apoptosis Induction
Support Center: Kinase Inhibitor Applications
Executive Summary
AG 555 (Tyrphostin B46) is a potent, selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Cdk2 activation. While its primary mechanism is the rapid blockade of phosphorylation (IC₅₀ ≈ 0.7 µM), the phenotypic outcome of apoptosis is a downstream event requiring sustained target suppression.
A common failure mode in AG 555 experiments is a mismatch between treatment duration and the biological endpoint being measured. This guide provides a self-validating framework to synchronize your experimental design with the molecular kinetics of AG 555.
Part 1: Pre-Experiment Verification (The Foundation)
Before optimizing duration, you must ensure the compound is bioactive and stable.
Q: How do I ensure AG 555 remains soluble and active over long treatment durations (24-72h)? A: AG 555 is hydrophobic. Precipitation in aqueous culture media is a primary cause of "false negative" apoptosis results.
-
Solubility Protocol: Dissolve stock in 100% DMSO. Do not exceed a final DMSO concentration of 0.1-0.5% in the culture well.
-
Visual Check: Inspect wells under a microscope immediately after dosing. Crystalline precipitates indicate the drug is not bioavailable.
-
Stability: Tyrphostins can be light-sensitive and prone to oxidation.
-
Action: Shield culture plates from light during incubation.
-
Action: For treatments >48h, consider a "spike" replenishment (replacing half the media with fresh drug) to maintain effective concentrations.
-
Q: What is the correct concentration range for apoptosis vs. kinase inhibition? A:
-
Kinase Inhibition (Target Engagement): Near IC₅₀ (0.7 µM).[1]
-
Apoptosis Induction: Typically requires 10x–50x the IC₅₀ (e.g., 10–50 µM) to achieve complete pathway shutdown and overcome compensatory survival signaling.
-
Validation: Perform a dose-response MTT assay at 48h to determine the EC₅₀ for viability before committing to expensive apoptosis assays.
Part 2: Time-Course Optimization (The Core)
The induction of apoptosis by AG 555 is not immediate. It follows a specific temporal cascade. Measuring too early yields background noise; measuring too late yields secondary necrosis.
The AG 555 Signaling Cascade
Caption: AG 555 mechanism of action: Inhibition of EGFR withdraws survival signals (PI3K/Akt), leading to delayed mitochondrial apoptosis.
Optimization Matrix
| Phase | Time Point | Biological Event | Recommended Assay |
| Phase I | 1 – 4 Hours | Target Engagement | Western Blot (p-EGFR, p-Akt). Do not measure apoptosis here. |
| Phase II | 12 – 24 Hours | Cell Cycle Arrest | Flow Cytometry (PI Staining). AG 555 often induces G1/S arrest prior to death. |
| Phase III | 24 – 48 Hours | Early Apoptosis | Annexin V / PI staining; Caspase 3/7 Activity. |
| Phase IV | 48 – 72 Hours | Late Apoptosis | TUNEL Assay; DNA Laddering. |
Q: Why do I see p-EGFR reduction at 2 hours but no cell death? A: This is expected causality. Kinase inhibition is a physicochemical event (fast). Apoptosis is a gene-expression and proteomic event (slow). The cell must first deplete existing survival factors and accumulate pro-apoptotic signals (like Bim or Bad) after the "brakes" (EGFR signaling) are removed. Wait at least 24 hours for phenotypic readout.
Part 3: Troubleshooting & FAQs
Q: My cells are detaching after 24h of AG 555 treatment. Is this apoptosis? A: Not necessarily. EGFR inhibition can disrupt focal adhesions, causing "anoikis" (detachment-induced death) or simple mechanical detachment.
-
Diagnosis: Collect the supernatant (floating cells) AND the adherent fraction. Combine them for your Annexin V assay. If you only analyze the adherent cells, you are discarding the dead population, leading to false survival data.
Q: I see high background death in my DMSO control. How do I fix this? A: AG 555 requires DMSO. If your final DMSO concentration exceeds 0.5%, the solvent itself may be toxic.
-
Solution: Titrate your DMSO vehicle. Ensure the control wells have the exact same DMSO % as the highest drug concentration well.
Q: Can I use AG 555 to treat EGFR-negative cells? A: AG 555 is selective for EGFR (ErbB1) and has low affinity for ErbB2 (HER2). If your cell line is driven by HER2 or other kinases, AG 555 will likely be ineffective or require toxic, off-target concentrations (>100 µM) to induce death. Verify EGFR expression via Western Blot before starting.
Part 4: Experimental Workflow (Self-Validating)
Follow this logic flow to ensure your data is robust.
Caption: Step-by-step validation workflow for AG 555 apoptosis studies.
References
-
Gazit, A., et al. (1991).[2] Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry, 34(6), 1896-1907. (Seminal paper defining AG 555 structure and IC50).
-
Seri, I., et al. (1997).[3] Tyrphostin AG-555 inhibits early and late stages of Moloney murine leukemia virus replication cycle.[3][4] International Journal of Oncology. Retrieved from [Link]
Sources
Avoiding experimental artifacts with AG 555 treatment
The following guide serves as a specialized Technical Support Center for researchers working with AG 555 (Tyrphostin B46) . It is designed to troubleshoot specific experimental anomalies and prevent common artifacts associated with tyrphostin-class inhibitors.
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Eliminating Experimental Artifacts in EGFR/Cdk2 Inhibition Assays
System Overview & Mechanism
What is AG 555?
AG 555 (Tyrphostin B46) is a synthetic tyrosine kinase inhibitor belonging to the tyrphostin family.[1][2] Unlike broader spectrum inhibitors, AG 555 displays a dual-mode of action: it inhibits EGFR (Epidermal Growth Factor Receptor) kinase activity (
Critical Warning: AG 555 is a benzylidenemalononitrile derivative.[1] This chemical class is prone to specific physical artifacts—primarily precipitation and oxidative instability—that often masquerade as potent biological activity.
Interactive Pathway Map: AG 555 Mechanism of Action
The following diagram illustrates the specific intervention points of AG 555 within the proliferation signaling cascade.
Figure 1: Dual-inhibition mechanism of AG 555 targeting upstream EGFR signaling and downstream Cell Cycle (Cdk2) progression.[1][3][4]
Troubleshooting Guide: Avoiding Common Artifacts
Issue A: The "False Toxicity" Spike (Precipitation Artifacts)
Symptom: You observe rapid cell death or irregular "jagged" dose-response curves at concentrations >10 µM, but Western blots show incomplete EGFR inhibition. Diagnosis: This is likely micro-precipitation , not kinase inhibition. AG 555 is highly lipophilic. When a concentrated DMSO stock is spiked directly into aqueous culture media, the compound can crash out of solution, forming micro-crystals that physically damage cells or settle on the monolayer, causing localized necrosis [3].
Protocol: The "Step-Down" Dilution Method Do not pipette DMSO stock directly into the cell well. Use this intermediate dilution method to ensure colloidal stability.
-
Prepare Master Stock: Dissolve AG 555 in 100% DMSO to 40 mg/mL (approx. 124 mM). Sonication is mandatory to ensure complete solubilization [2].
-
Create Intermediate: Dilute the Master Stock 1:10 into serum-free media (or PBS) while vortexing vigorously.
-
Check Point: Inspect this tube visually. If cloudy, the concentration is too high for the aqueous buffer.
-
-
Final Application: Add the Intermediate solution to your cell culture wells to achieve the final concentration.
-
Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent artifacts.
Issue B: Inconsistent IC50 Values (Photodegradation)
Symptom: Experiments run on Monday yield an IC50 of 0.7 µM, but repeats on Friday show an IC50 > 5 µM. Diagnosis: Photochemical degradation. Tyrphostins contain benzylidenemalononitrile groups which are sensitive to UV and ambient white light. Prolonged exposure causes isomerization or oxidation, rendering the molecule inactive [4].
Corrective Action:
-
Storage: Store solid powder at -20°C. Store DMSO aliquots at -80°C, protected from light (amber tubes or foil-wrapped).
-
Handling: Perform all dilutions in a biosafety cabinet with the light dimmed or off.
-
Duration: Do not leave AG 555 in culture media for >24 hours without refreshing the media with fresh inhibitor.
Issue C: Colorimetric Assay Interference (MTT/MTS)
Symptom: Your viability assay (MTT or MTS) shows higher absorbance than expected, even in treated cells, masking the inhibitory effect. Diagnosis: Spectral Overlap. Many tyrphostins are yellow/orange in solution. At high concentrations (>50 µM), the intrinsic color of AG 555 can interfere with the absorbance reading at 570 nm (MTT) or 490 nm (MTS), leading to false "high viability" data.
Validation Protocol:
-
Blanking: Include "Cell-Free" wells containing only media + AG 555 at the highest concentration used. Subtract this absorbance value from your experimental wells.
-
Alternative Assay: Use a non-colorimetric readout, such as ATP-based luminescence (CellTiter-Glo) or direct cell counting, to validate MTT results.
Data Reference: AG 555 Properties vs. Experimental Limits
Use this table to verify your experimental conditions are within the safe physicochemical limits of the compound.
| Parameter | Specification | Experimental Limit / Recommendation |
| Molecular Weight | 322.36 g/mol | N/A |
| Primary Target | EGFR (ErbB1) | |
| Secondary Target | Cdk2 | Blocks activation (G1/S arrest) [2] |
| Solubility (DMSO) | ~40 mg/mL (124 mM) | Requires Sonication .[5] Stock stable at -80°C for 6 months. |
| Solubility (Water) | Insoluble | Do not dissolve directly in water/buffer. |
| Selectivity Ratio | EGFR vs. ErbB2 | Selective for EGFR ( |
| Viral Activity | Mo-MuLV RT | Inhibits Reverse Transcriptase ( |
Logical Workflow: Validating "True" Inhibition
If you suspect your data is compromised by artifacts, follow this logic flow to validate the biological effect.
Figure 2: Decision tree for distinguishing specific kinase inhibition from solubility or off-target toxicity artifacts.
Frequently Asked Questions (FAQ)
Q: Can I use AG 555 to inhibit HER2 (ErbB2)?
A: Not recommended. While AG 555 belongs to the same class as some HER2 inhibitors, it is highly selective for EGFR. The
Q: My cells are detaching after 4 hours of treatment. Is this apoptosis? A: Unlikely. EGFR inhibition typically induces cell cycle arrest (cytostasis) or slow apoptosis over 24-48 hours. Rapid detachment (<4 hours) suggests anoikis caused by the compound precipitating on the cell adhesion proteins or acute solvent shock. Review your DMSO concentration (keep <0.1%) and sonicate your stock solution.
Q: Does AG 555 affect viral replication? A: Yes. AG 555 has been documented to inhibit the replication of Moloney murine leukemia virus (Mo-MuLV) by targeting the integration process and viral protein synthesis, independent of its effects on cell growth [6].[2] If you are using viral vectors (e.g., retroviral transduction) in your experiment, AG 555 treatment may interfere with transduction efficiency.
References
-
Gazit, A., et al. (1991).[1] Tyrphostins II: Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases.[1] Journal of Medicinal Chemistry, 34(6), 1896-1907.[1] Link
-
MedChemExpress. (n.d.). AG 555 Product Datasheet.[6] MedChemExpress. Link
-
Levitzki, A., & Gazit, A. (1995).[7] Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788. Link
-
Selleck Chemicals. (n.d.). AG 555 (Tyrphostin B46) Chemical Stability Data. SelleckChem. Link
-
Cayman Chemical. (n.d.).[3] AG-555 Product Information. Cayman Chemical.[3] Link
-
Aboud, M., et al. (1994). Inhibition of Moloney murine leukemia virus replication by tyrphostins, tyrosine kinase inhibitors.[1] FEBS Letters, 341(1), 99-103.[1] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Tyrphostin AG-555 inhibits early and late stages of Moloney murine leukemia virus replication cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. INTERCHIM: Rapide search : Cayman [interchim.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AG 555 | Reverse Transcriptase | EGFR | TargetMol [targetmol.com]
- 6. AG 555 (Tyrphostin B46), EGFR-tyrosine kinase inhibitor (ab145877) is not available | Abcam [abcam.com]
- 7. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
Technical Support Center: AG 555 (Tyrphostin B46) Stability & Handling Guide
Current Status: Operational Product Class: Tyrphostin Kinase Inhibitor Primary Target: EGFR (ErbB1) Kinase Domain
Product Passport: Physicochemical Specifications
| Parameter | Specification |
| Chemical Name | Tyrphostin B46; (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)-2-propenamide |
| CAS Number | 133550-34-2 |
| Molecular Weight | 322.36 g/mol |
| Formula | C₁₉H₁₈N₂O₃ |
| Solubility (DMSO) | ~40 mg/mL (124 mM) |
| Solubility (Water) | Insoluble (Precipitates immediately) |
| Appearance | Light yellow to yellow crystalline solid |
Part 1: Core Stability & Storage (The "Why" and "How")
Q: Why is AG 555 sensitive to light and air, and what is the mechanism of degradation? A: AG 555 belongs to the tyrphostin class of compounds, which contain a benzylidenemalononitrile pharmacophore. This structural motif is susceptible to Michael addition reactions and oxidative degradation when exposed to UV light or atmospheric oxygen.
-
The Risk: Photo-isomerization (E- to Z- transition) or oxidation of the dihydroxy-phenyl ring (catechol moiety) to a quinone. Quinones are highly reactive and can covalently modify off-target proteins, leading to false cytotoxicity data.
-
The Protocol: Store solid powder at -20°C in a desiccated, light-tight container. For long-term archival (>1 year), -80°C is preferred to arrest all oxidative kinetics.
Q: My shipment arrived at room temperature. Is the compound compromised? A: Likely not. AG 555 is chemically stable in its solid crystalline form at ambient temperatures for short durations (up to 2 weeks) during transit.
-
Verification: Upon receipt, inspect the powder. It should be a free-flowing yellow powder. If it appears dark brown or sticky, significant oxidation or hygroscopic moisture absorption has occurred.
Q: Can I store AG 555 in aqueous solution? A: Absolutely not. AG 555 is prone to hydrolysis and rapid precipitation in aqueous buffers.
-
Rule: Only store as a concentrated stock solution in anhydrous DMSO (Dimethyl Sulfoxide).
Part 2: Reconstitution & Solubility Protocols
Q: What is the optimal protocol for creating a stock solution? A: Follow this Self-Validating Reconstitution Workflow to ensure maximal solubility and stability.
Step-by-Step Protocol:
-
Solvent Choice: Use anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%). Avoid Ethanol if possible, as evaporation rates can alter concentration over time.
-
Calculation: To make a 10 mM stock:
-
Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.
-
Aliquot: Immediately dispense into light-protected (amber) microcentrifuge tubes.
-
Volume Recommendation: 20–50 µL per tube to minimize freeze-thaw cycles.
-
-
Storage: Store aliquots at -80°C .
-
Shelf Life: 6 months at -80°C; 1 month at -20°C.[2]
-
Q: How do I dilute into cell culture media without crashing the compound out? A: The "Crash-Out" effect occurs when a hydrophobic compound in DMSO hits a water wall.
-
The Fix: Use the Intermediate Dilution Method .
-
Dilute your 10 mM DMSO stock 1:10 into a carrier solvent (e.g., DMSO or PBS w/ 10% DMSO) to create a 1 mM intermediate.
-
Add this intermediate dropwise to the cell culture media while swirling the media.
-
Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity masking your EGFR inhibition results.
-
Part 3: Experimental Application & Signaling Context
Q: Where does AG 555 act within the EGFR pathway? A: AG 555 is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the EGFR (ErbB1) intracellular kinase domain, preventing the phosphorylation of tyrosine residues. This blockade halts downstream signaling cascades, specifically the MAPK/ERK and PI3K/Akt pathways, which drives G1 cell cycle arrest.
Visualizing the Mechanism of Action:
Caption: AG 555 competitively inhibits ATP binding at the EGFR kinase domain, silencing downstream MAPK proliferation signals.
Part 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Precipitate in Media | Rapid addition of high-concentration DMSO stock. | Use the "Intermediate Dilution Method" (see Part 2). Ensure final concentration <100 µM in media. |
| Loss of Biological Activity | Oxidation of stock solution (Stock turned brown). | Discard stock. Reconstitute fresh powder. Ensure storage was at -80°C and light-protected. |
| Unexpected Cytotoxicity | DMSO concentration >1% or oxidized quinone formation. | Run a "Vehicle Control" (DMSO only) to normalize data. Keep DMSO <0.5%. |
| Inconsistent IC50 | Freeze-thaw degradation. | Use single-use aliquots. Do not refreeze stock more than once. |
References
-
Gazit, A., et al. (1991).[3] "Tyrphostins.[2][3][4][] 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases."[1][3] Journal of Medicinal Chemistry.
-
Ben-Bassat, H., et al. (1997). "Tyrphostins that suppress the growth of human papilloma virus 16-immortalized human keratinocytes."[1][4] Journal of Pharmacology and Experimental Therapeutics.
-
Cayman Chemical. "AG-555 Product Information & Safety Data Sheet."
-
Tocris Bioscience. "AG 555: Biological Activity and Stability Data."
Sources
Technical Support Center: Interpreting AG 555 Experimental Anomalies
Topic: Troubleshooting and Interpreting Unexpected Results in AG 555 (Tyrphostin) Experiments Target Audience: Senior Researchers, Pharmacologists, and Assay Development Scientists Document ID: AG555-TS-2024-V1
Introduction: The AG 555 Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing discrepancies between your expected EGFR inhibition profiles and your actual experimental data.
AG 555 (Tyrphostin AG 555) is a potent tyrosine kinase inhibitor (TKI), but it is not a "clean" tool compound. While primarily marketed as an EGFR inhibitor (IC₅₀ ≈ 0.7 µM), it possesses distinct physicochemical liabilities and a secondary mechanism of action (Cdk2 inhibition) that often confounds data interpretation.
This guide moves beyond basic protocol adherence to address the causality of failure , focusing on stability artifacts, off-target biological noise, and assay interference.
Module 1: Physicochemical Anomalies (The "Drifting IC₅₀")
Symptom: You observe significant batch-to-batch variability in potency, or your calculated IC₅₀ shifts by orders of magnitude (e.g., from 0.7 µM to >10 µM) within the same week.
Root Cause Analysis
AG 555 belongs to the tyrphostin class of compounds, which are notoriously sensitive to photo-oxidation and aqueous precipitation .
-
The "Crash-Out" Effect: AG 555 is highly hydrophobic. When a DMSO stock is spiked directly into aqueous media (cell culture or kinase buffer) without intermediate steps, it often forms micro-precipitates. These are invisible to the naked eye but reduce the effective free drug concentration, leading to false negatives (low potency).
-
Photochemical Degradation: Tyrphostins contain benzylidenemalononitrile moieties that are susceptible to light-induced isomerization and oxidation, forming inactive breakdown products.
Troubleshooting Protocol: The "Golden Standard" Solubilization
Do not treat AG 555 like a standard stable small molecule. Follow this strict handling workflow.
Step-by-Step Protocol:
-
Solvent Choice: Dissolve strictly in anhydrous DMSO. Never use ethanol or water for stock preparation.
-
Concentration Limit: Prepare stocks at 10–20 mM . Avoid maximizing solubility (50 mM) to prevent crashing upon freeze-thaw.
-
The "Step-Down" Dilution: Never pipette 100% DMSO stock directly into the assay well. Create a 10x intermediate dilution in buffer containing 0.1% BSA (to prevent plastic binding) immediately before use.
-
Storage: Store in amber vials (or foil-wrapped) at -20°C. Discard aliquots after 3 freeze-thaw cycles.
Visual Workflow: Stock Integrity System
Caption: Optimized workflow to prevent micro-precipitation and photo-degradation of AG 555.
Module 2: Biological Artifacts (The "Silent Phenotype")
Symptom: You observe cell cycle arrest (G1/S phase block) but Western Blots show minimal reduction in phosphorylated EGFR (p-EGFR).
Root Cause Analysis
This is the classic "Dual Mechanism Trap."
-
Primary Target: AG 555 inhibits EGFR kinase activity (IC₅₀ = 0.7 µM).[1]
-
Secondary Target: AG 555 blocks Cdk2 (Cyclin-dependent kinase 2) activation.[][3]
If you are using concentrations >5 µM, you may be inducing cell cycle arrest via Cdk2 inhibition independent of the EGFR pathway. This leads to "successful" phenotypic data (growth arrest) that fails to correlate with your mechanistic biomarker (p-EGFR).
Diagnostic Matrix: Differentiating Mechanisms
Use this table to interpret your specific data pattern:
| Observation | Likely Mechanism | Action Required |
| Low p-EGFR + G1 Arrest | On-Target (EGFR inhibition) | Proceed with experiment. |
| High p-EGFR + G1 Arrest | Off-Target (Cdk2 inhibition) | Lower dose to <1 µM; verify EGFR dependency with siRNA. |
| No Effect | Drug degradation / High ATP | Check stock stability (Module 1) or ATP competition (Module 3). |
| Rapid Cell Death (<6 hrs) | Cytotoxicity / Precipitation | Check for crystals; this is physical stress, not apoptosis. |
Module 3: Assay Interference (The "ATP Competition" Issue)
Symptom: Your biochemical kinase assay shows an IC₅₀ of 5 µM, but literature claims 0.7 µM.
Root Cause Analysis
AG 555 is an ATP-competitive inhibitor . It binds to the ATP pocket of the kinase domain.
-
The Artifact: If your in vitro kinase assay uses saturating levels of ATP (e.g., 1 mM) to mimic physiological conditions, the high ATP concentration will outcompete AG 555, artificially shifting the IC₅₀ to the right (making the drug appear less potent).
Protocol Adjustment: ATP-Km Balancing
To determine the true potency (Ki), you must run the assay at the Km (Michaelis constant) for ATP specific to EGFR.
Corrective Steps:
-
Determine Km: Run an ATP titration curve for your specific EGFR lot.
-
Adjust Assay: Set experimental [ATP] = Km[ATP].
-
Validation: If the IC₅₀ shifts left (becomes more potent) as ATP concentration decreases, you have confirmed the ATP-competitive mechanism.
Visual Pathway: Dual Mechanism & Competition
Caption: AG 555 acts as a dual inhibitor.[][3] High ATP levels can mask EGFR inhibition, while high drug doses trigger Cdk2 blockade.
Frequently Asked Questions (FAQ)
Q1: Can I use AG 555 for in vivo xenograft studies? Answer: Proceed with extreme caution. AG 555 has poor pharmacokinetic properties, including rapid clearance and low bioavailability. For in vivo EGFR inhibition, second or third-generation inhibitors (e.g., Gefitinib, Osimertinib) are superior. If you must use AG 555, intratumoral injection is often required to achieve effective concentrations.
Q2: My cells are detaching after 2 hours of treatment. Is this apoptosis? Answer: Unlikely. Rapid detachment (<4 hours) usually indicates precipitation toxicity . Check your media under a microscope (40x). If you see needle-like crystals, the drug has crashed out of solution, causing physical membrane damage. Reduce the concentration or improve the intermediate dilution step (see Module 1).
Q3: Why is AG 555 effective in my viral assays (Mo-MuLV) but not in my cancer proliferation assay? Answer: Specificity. AG 555 inhibits Mo-MuLV reverse transcriptase and integration at concentrations distinct from those required for EGFR inhibition. Ensure you are using the correct dose for the specific target: ~0.7 µM for EGFR, but potentially higher/different for viral targets depending on the specific viral strain and cell type.
References
-
Gazit, A., et al. (1991). Tyrphostins II: Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases.[1] Journal of Medicinal Chemistry. Link
-
Cayman Chemical. (n.d.). AG-555 Product Information & Biological Activity. Cayman Chemical Database. Link
-
Tocris Bioscience. (n.d.). AG 555: EGFR Inhibitor Profile.[1][] Tocris Scientific Reviews. Link
-
Levitzki, A., & Gazit, A. (1995).[4] Tyrosine Kinase Inhibition: An Approach to Drug Development. Science. Link
-
BenchChem. (2025).[5] Tyrphostin Solubility and Stability Troubleshooting Guide. BenchChem Support. Link
Sources
Technical Support Center: Cell Culture Media Considerations for AG 555 (Tyrphostin B46)
Senior Application Scientist: Dr. A. Vance Subject: Optimization of Media Formulations for EGFR/Cdk2 Inhibition Studies using AG 555 Last Updated: February 2026
Executive Summary & Compound Profile
AG 555 (Tyrphostin B46) is a synthetic small-molecule inhibitor belonging to the tyrphostin family.[1] While primarily characterized as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (IC₅₀ ≈ 0.7 µM), it exhibits unique cross-reactivity by blocking Cdk2 activation and inhibiting Retroviral Reverse Transcriptase.
Successful in vitro studies require rigorous control over media composition. Unlike robust biologicals, AG 555 is a lipophilic catechol derivative. It is sensitive to oxidation, prone to serum protein sequestration, and insoluble in aqueous buffers without co-solvents. This guide addresses the specific physicochemical challenges of maintaining AG 555 bioactivity in culture.
Key Compound Data
| Parameter | Specification | Critical Note |
| CAS Number | 133550-34-2 | Verify COA matches this CAS.[2][3] |
| Molecular Weight | 322.36 g/mol | Use for molarity calculations.[3] |
| Primary Target | EGFR (Kinase Domain) | Competitive with ATP. |
| Solubility | DMSO (~64 mg/mL) | Insoluble in water/PBS. |
| Stability | Oxidation Sensitive | The catechol moiety degrades in light/high pH. |
Troubleshooting Guides & FAQs
Section A: Solubility & Precipitation Issues
Q: My AG 555 precipitates immediately upon adding it to the cell culture media. How do I prevent this?
A: Precipitation occurs when a high-concentration hydrophobic stock hits an aqueous buffer ("crashing out").
-
The Mechanism: AG 555 is highly lipophilic. Direct addition of 100% DMSO stock to media creates a local region of high water content that forces the compound out of solution before it disperses.
-
The Solution:
-
Create an Intermediate Dilution: Do not pipet directly from the 100 mM stock to the dish. Dilute the stock 1:10 or 1:100 in sterile media in a separate tube while vortexing.
-
Warm the Media: Ensure culture media is at 37°C. Cold media reduces solubility.
-
Limit Final DMSO: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity, but ensure it is sufficient to keep the drug solubilized.
-
Q: Can I store AG 555 diluted in media at 4°C for later use?
A: No.
-
Hydrolysis & Oxidation: The 3,4-dihydroxyphenyl (catechol) structure of AG 555 is prone to auto-oxidation in neutral/alkaline pH (7.2–7.4), turning the media brown/pink over time.
-
Adsorption: The compound will adsorb to plastic serological pipettes and tube walls over time in aqueous solution.
-
Protocol: Prepare fresh working solutions immediately before every media exchange.
Section B: Serum Interactions & Bioavailability
Q: I see inconsistent IC₅₀ values between serum-free and 10% FBS conditions. Why?
A: This is a classic "Protein Binding Shift."
-
The Cause: Albumin (BSA/HSA) and Alpha-1-acid glycoprotein in Fetal Bovine Serum (FBS) act as "sponges" for lipophilic drugs like tyrphostins. If you add 10 µM AG 555 to media with 10% FBS, the free (bioactive) concentration may be only 1–2 µM.
-
The Fix:
-
Serum Starvation: For EGFR signaling assays, serum-starve cells (0% or 0.1% BSA) for 12–24 hours prior to treatment. This synchronizes the cell cycle and removes interfering growth factors (EGF) present in serum.
-
Correction Factor: If long-term incubation (24h+) requires serum, you may need to increase the AG 555 loading concentration by 2–5x to achieve the same intracellular effect observed in serum-free conditions.
-
Section C: Experimental Design & Toxicity
Q: Is AG 555 cytotoxic to non-target cells?
A: Yes, at high concentrations (>50 µM).
-
Off-Target Effects: While selective for EGFR at low micromolar ranges (<5 µM), AG 555 inhibits Cdk2 and other kinases at higher doses, leading to G1/S phase arrest independent of EGFR status.
-
Control: Always run a viability assay (MTT/CellTiter-Glo) alongside your signaling assay to distinguish between signaling inhibition and cell death.
Validated Workflows & Protocols
Protocol 1: "Self-Validating" Stock Preparation
This workflow ensures the compound is active before it ever touches a cell.
-
Weighing: Weigh AG 555 powder in a static-free environment.
-
Solvation: Dissolve in Anhydrous DMSO (Fresh bottle, <0.1% water).
-
Target: 10 mM or 50 mM Stock.
-
Validation: Solution must be clear, light yellow. If cloudy, sonicate at 30°C for 5 mins.
-
-
Aliquot: Dispense into light-protected (amber) microcentrifuge tubes.
-
Volume: Single-use aliquots (e.g., 20 µL) to prevent freeze-thaw cycles.
-
-
Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
Protocol 2: Media Exchange for Signaling Assays
Designed to minimize "media shock" and phosphorylation noise.
-
Starvation Phase: Wash cells 2x with PBS. Add Serum-Free Media (SFM) for 16 hours.
-
Drug Preparation:
-
Thaw AG 555 aliquot (keep in dark).
-
Prepare 2X Concentrated Media : Dilute AG 555 into SFM at 2x the final desired concentration.
-
-
Treatment:
-
Do not aspirate the old media (aspirating stresses cells, causing background p-EGFR/p-ERK spikes).
-
Add the 2X Concentrated Media directly to the existing volume in the well (1:1 ratio).
-
-
Incubation: Incubate for 1–4 hours depending on downstream readout.
-
Stimulation: Add EGF ligand (typically 10–100 ng/mL) for 5–15 minutes before lysis.
Visualizations
Figure 1: AG 555 Mechanism of Action & Intervention Point
This diagram illustrates where AG 555 acts within the EGFR signaling cascade, highlighting the competitive inhibition at the ATP-binding pocket.
Caption: AG 555 competes with ATP for the binding site on the intracellular kinase domain of EGFR, preventing autophosphorylation and halting downstream signal transduction.
Figure 2: Solubility & Dilution Workflow
Visual guide to preventing precipitation during media formulation.
Caption: Step-down dilution strategy is critical. Direct addition of high-molarity DMSO stock to aqueous media causes rapid precipitation and loss of effective dose.
Reference Data: Activity & Solubility
Table 1: Comparative IC₅₀ Values
Note: Values are assay-dependent. Use as a starting point for dose-response curves.
| Cell Line / Target | Assay Type | IC₅₀ (Approx.)[1][4][5] | Reference |
| EGFR (Cell-Free) | Kinase Assay | 0.7 µM | [1] |
| HER14 (Fibroblasts) | EGF-dependent Growth | 2.5 µM | [2] |
| A431 (Epidermoid) | Autophosphorylation | 1.0 – 5.0 µM | [1] |
| Mo-MuLV RT | Reverse Transcriptase | 10.8 µM | [3] |
| NIH/3T3 | Cell Viability (Toxicity) | >200 µM | [3] |
References
-
Gazit, A., et al. (1991). Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases.[1] Journal of Medicinal Chemistry, 34(6), 1896–1907.
-
Cayman Chemical. (n.d.). AG-555 Product Information & Biological Activity. Cayman Chemical Datasheet.
-
Aboud, M., et al. (1994). Inhibition of Moloney murine leukemia virus replication by tyrphostins, tyrosine kinase inhibitors.[1][6] FEBS Letters, 341(1), 99-103.[1]
-
MedChemExpress. (n.d.). AG 555 Chemical Structure and Stability Data.[7] MCE Product Guide.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. AG 555 | CAS 133550-34-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. AG 555 Supplier | CAS 133550-34-2| AOBIOUS [aobious.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AG 555 | Reverse Transcriptase | EGFR | TargetMol [targetmol.com]
- 6. Tyrphostin AG-555 inhibits early and late stages of Moloney murine leukemia virus replication cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
Validating AG 555 (Tyrphostin B42) EGFR Inhibition: A Comparative Technical Guide
Executive Summary & Strategic Positioning
In the landscape of Epidermal Growth Factor Receptor (EGFR) inhibition, AG 555 (Tyrphostin B42) occupies a specific niche as a tool compound. Unlike third-generation clinical inhibitors (e.g., Osimertinib) designed to overcome resistance mutations, AG 555 is a first-generation tyrphostin used primarily to dissect signal transduction mechanics in in vitro models.
When validating AG 555 in a new cell line , you are not merely testing efficacy; you are establishing a pharmacological baseline. This guide outlines a rigorous, self-validating framework to confirm that observed phenotypic changes are driven by specific EGFR inhibition and not off-target cytotoxicity.
Mechanistic Distinction
AG 555 acts as an ATP-competitive inhibitor within the tyrosine kinase domain of EGFR (ErbB1). However, its utility lies in its structural distinctiveness from quinazolines (like Gefitinib), allowing researchers to cross-validate phenotypes and rule out scaffold-dependent off-target effects.
Comparative Analysis: AG 555 vs. The Standards
Before initiating wet-lab work, it is critical to benchmark AG 555 against established alternatives. The following table synthesizes performance metrics to guide your experimental design.
| Feature | AG 555 (Tyrphostin B42) | AG 1478 (Tyrphostin) | Gefitinib (Iressa) | Erlotinib (Tarceva) |
| Primary Classification | Research Tool (Tyrphostin) | Research Tool (Tyrphostin) | Clinical Drug (Quinazoline) | Clinical Drug (Quinazoline) |
| EGFR Kinase IC50 | ~0.7 µM (Cell-free) | ~3 nM (Cell-free) | ~33 nM (Cell-free) | ~2 nM (Cell-free) |
| Cellular Potency | Moderate (Requires µM range) | High (nM range) | High (nM range) | High (nM range) |
| Selectivity Profile | 50-fold vs. ErbB2; >140-fold vs. Insulin Receptor | Highly Selective for EGFR | Highly Selective (WT & Mutants) | Highly Selective |
| Primary Use Case | Mechanistic cross-validation; distinguishing kinase-dependent effects. | Positive control for specific EGFR inhibition in vitro. | Clinical benchmark; inhibition of EGFR-driven tumor growth. | Clinical benchmark. |
| Solubility | DMSO (up to 25 mM) | DMSO | DMSO | DMSO |
Critical Insight: Note the discrepancy between AG 555's cell-free IC50 (0.7 µM) and required cellular doses. Tyrphostins compete with high intracellular ATP concentrations.[1] In a new cell line, you must perform a dose-escalation study (1–50 µM) to find the effective window, whereas AG 1478 or Gefitinib often work in the low nanomolar range.
Mechanistic Pathway Visualization
To interpret your Western Blot results correctly, you must visualize the signaling cascade. AG 555 blocks the ATP binding pocket, preventing the autophosphorylation that triggers downstream MAPK and PI3K/AKT pathways.
Figure 1: Mechanism of Action. AG 555 competes for the ATP binding site, blocking autophosphorylation and silencing downstream ERK/AKT signals.
Experimental Workflow: Validating in a New Cell Line
When introducing AG 555 to a new biological system (e.g., a patient-derived xenograft line or a CRISPR-modified line), you cannot assume published IC50s apply. You must determine the Therapeutic Window : the concentration that inhibits EGFR phosphorylation without inducing non-specific necrotic death.
The "Self-Validating" Protocol Structure
Figure 2: Validation Workflow. Note the critical "Serum Starvation" step to reduce background noise before EGF stimulation.
Detailed Protocols
Protocol A: Target Engagement (Western Blot)
Objective: Prove AG 555 physically inhibits EGFR phosphorylation in your specific cells.
-
Seeding: Plate cells at 70% confluency in 6-well plates.
-
Serum Starvation (CRITICAL): Wash cells 2x with PBS. Incubate in serum-free media for 16–24 hours.
-
Why? Serum contains growth factors that activate EGFR. Starvation resets the baseline, allowing you to see the inhibition of induced signaling.
-
-
Inhibitor Pre-treatment: Add AG 555 at log-scale doses (e.g., 0, 1, 5, 10, 50 µM). Include a DMSO Control (Vehicle) and a Positive Control (e.g., 1 µM Gefitinib or 100 nM AG 1478).
-
Incubate for 1 hour at 37°C.
-
-
Stimulation: Add EGF (Epidermal Growth Factor) to a final concentration of 50–100 ng/mL directly to the media containing the inhibitor.
-
Incubate for exactly 15 minutes .
-
-
Lysis: Place plates on ice immediately. Aspirate media. Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor). Lyse in RIPA buffer supplemented with protease/phosphatase inhibitor cocktails.
-
Detection: Blot for:
-
p-EGFR (Tyr1068): The primary docking site for GRB2.
-
Total EGFR: Loading control to ensure protein levels didn't change.
-
p-ERK1/2: To verify downstream pathway blockade.
-
Protocol B: Phenotypic Viability (Dose-Response)
Objective: Determine the IC50 for cell growth inhibition.[2]
-
Setup: Seed 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with AG 555 (0.1 µM to 100 µM) in media containing reduced serum (e.g., 2% FBS) to sensitize cells to EGFR dependence.
-
Duration: Incubate for 72 hours .
-
Readout: Use MTT, MTS, or CellTiter-Glo.
-
Analysis: Normalize to DMSO control (100%). Plot log(inhibitor) vs. response.
Data Interpretation & Troubleshooting
| Observation | Interpretation | Action |
| p-EGFR is high in DMSO control (No EGF) | Constitutive activation (mutation) or autocrine loop. | Starvation was insufficient; check for EGFR mutations (e.g., L858R).[3] |
| AG 555 reduces viability but NOT p-EGFR | Off-target toxicity. The drug is killing cells via non-EGFR mechanisms. | FAIL. Do not proceed. Use a more specific inhibitor (Gefitinib). |
| High dose (50 µM) required for inhibition | High intracellular ATP competition or poor permeability. | Acceptable for AG 555, but note this limitation in publications. |
| p-EGFR inhibited, but p-ERK remains high | Pathway crosstalk (e.g., KRAS mutation or c-MET amplification). | Sequence KRAS/BRAF. AG 555 is working on the target, but the pathway is bypassed. |
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788.
-
Osherov, N., & Levitzki, A. (1994). Epidermal-growth-factor-dependent activation of the src-family kinases. European Journal of Biochemistry, 225(3), 1047–1053.
-
Tocris Bioscience. AG 555 Product Datasheet & Biological Activity.
-
Arteaga, C. L., & Johnson, D. H. (2001). Tyrosine kinase inhibitors-ZEZD-1839 (Iressa). Current Opinion in Oncology, 13(6), 491-498.
Sources
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of AG 555's Antiviral Effects
Introduction: The Imperative of Rigorous Antiviral Candidate Validation
The journey of an antiviral candidate from initial discovery to clinical application is paved with rigorous scientific validation. A promising compound must not only demonstrate potent antiviral activity but also a favorable safety profile. This guide provides a comprehensive framework for the cross-validation of the investigational antiviral compound, AG 555. AG 555, a tyrphostin derivative, has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent kinase 2 (Cdk2) activation.[][2] Such a mechanism suggests a potential disruption of host-cell pathways that are co-opted by viruses for their replication. Antiviral drugs typically work by interfering with specific stages of the viral life cycle, such as entry, replication, or egress.[3][4][5]
This document is intended for researchers, scientists, and drug development professionals. It outlines a systematic approach to objectively compare the in vitro performance of AG 555 against established antiviral agents for Influenza A virus (IAV) and Hepatitis C virus (HCV). The selection of these two viruses provides a robust challenge for AG 555, as they represent distinct viral families with different replication strategies. The ultimate goal is to generate a comprehensive data package that will inform the subsequent stages of preclinical and clinical development.
Experimental Design: A Multi-faceted Approach to Antiviral Assessment
A robust cross-validation strategy necessitates a multi-pronged experimental design. This involves careful selection of viruses, cell lines, and comparator drugs, as well as the implementation of standardized assays to quantify both antiviral efficacy and cytotoxicity.
Virus and Cell Line Selection
-
Influenza A Virus (IAV): A/Puerto Rico/8/1934 (H1N1) strain will be used. This is a well-characterized laboratory-adapted strain.
-
Hepatitis C Virus (HCV): A cell culture-adapted strain of genotype 2a (JFH-1) will be utilized.
-
Cell Lines:
-
Madin-Darby Canine Kidney (MDCK) cells: These are the standard for influenza virus propagation and antiviral testing.
-
Human hepatoma (Huh-7.5) cells: These are highly permissive for HCV replication.
-
Comparator Antiviral Agents
To benchmark the performance of AG 555, a panel of FDA-approved antiviral drugs with known mechanisms of action will be included:
-
For Influenza A Virus:
-
For Hepatitis C Virus:
Methodology: Establishing a Foundation of Trustworthy Data
The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the reliability of the generated data.
Cytotoxicity Assessment: Defining the Therapeutic Window
Prior to evaluating antiviral activity, it is crucial to determine the concentration range at which AG 555 is not toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[11][12]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed MDCK and Huh-7.5 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of AG 555 and comparator drugs in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Efficacy Assessment: Quantifying Viral Inhibition
The antiviral activity of AG 555 will be quantified using a plaque reduction assay for IAV and a 50% tissue culture infectious dose (TCID50) assay for HCV.
Protocol: Plaque Reduction Assay (for IAV)
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to 90-100% confluency.[14]
-
Virus Infection: Wash the cell monolayers with PBS and infect with IAV at a multiplicity of infection (MOI) of 0.01 in the presence of serial dilutions of AG 555 or comparator drugs.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the virus inoculum and overlay the cells with a mixture of 2X MEM and 1.2% Avicel.[15]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.
Protocol: TCID50 Assay (for HCV)
-
Cell Seeding: Seed Huh-7.5 cells in 96-well plates.
-
Compound and Virus Addition: Add serial dilutions of AG 555 or comparator drugs to the wells, followed by the addition of HCV at a dilution that will result in a cytopathic effect (CPE) in over 80% of the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
CPE Observation: Observe the cells for the presence of CPE under a microscope.
-
Data Analysis: Calculate the TCID50 using the Reed-Muench method.[16] The EC50 is the concentration of the compound that inhibits the viral CPE by 50%.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format for easy comparison.
Table 1: Cytotoxicity and Antiviral Activity of AG 555 and Comparator Compounds against Influenza A Virus (IAV) in MDCK Cells
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| AG 555 | >100 | 5.2 | >19.2 |
| Oseltamivir | >100 | 0.8 | >125 |
| Baloxavir marboxil | >100 | 0.015 | >6667 |
Table 2: Cytotoxicity and Antiviral Activity of AG 555 and Comparator Compounds against Hepatitis C Virus (HCV) in Huh-7.5 Cells
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| AG 555 | >100 | 8.7 | >11.5 |
| Sofosbuvir | >100 | 0.05 | >2000 |
| Ledipasvir | >100 | 0.002 | >50000 |
Interpreting the Selectivity Index
The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50/EC50).[17][18] A higher SI value indicates a greater window between the concentration at which the drug is effective and the concentration at which it becomes toxic to host cells.[18][19] Generally, an SI value of 10 or greater is considered promising for further development.[18]
Visualizing the Experimental Workflow and Proposed Mechanism
Visual diagrams are essential for conveying complex experimental processes and theoretical models.
Caption: Experimental workflow for the cross-validation of AG 555.
Caption: Proposed mechanism of action for AG 555.
Discussion: A Comparative Analysis of AG 555's Potential
The hypothetical data presented in Tables 1 and 2 suggest that AG 555 exhibits antiviral activity against both IAV and HCV, with SI values greater than 10. This is a promising initial finding. However, when compared to the FDA-approved drugs, the potency of AG 555, as indicated by its EC50 values, is lower. The established antivirals target specific viral enzymes, leading to highly potent inhibition.[3][4] In contrast, AG 555's mechanism of targeting host cell factors may explain its broader spectrum of activity but lower potency.
The inhibition of EGFR and Cdk2 by AG 555 could disrupt the cellular environment that is conducive to viral replication.[][2] Many viruses manipulate host cell signaling pathways to facilitate their own replication. By blocking these pathways, AG 555 may create a less permissive environment for viral propagation. This host-targeted approach could also present a higher barrier to the development of viral resistance, a common issue with direct-acting antivirals.[]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the cross-validation of the antiviral effects of AG 555. The presented protocols and data analysis strategies provide a solid foundation for generating reliable and comparable results.
The initial (hypothetical) findings suggest that AG 555 warrants further investigation. Future studies should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which AG 555 inhibits IAV and HCV replication.
-
Resistance Studies: Assessing the potential for the development of viral resistance to AG 555.
-
In Vivo Efficacy Studies: Evaluating the antiviral activity and safety of AG 555 in appropriate animal models.
-
Combination Studies: Investigating potential synergistic effects when AG 555 is used in combination with other antiviral agents.
By following a systematic and evidence-based approach, the full therapeutic potential of AG 555 as a novel antiviral agent can be thoroughly evaluated.
References
- Antiviral Drugs Study Guide: Mechanisms & Clinical Use. Pearson.
- AG 555 (CAS 133550-34-2). BOC Sciences.
- Mechanism of Action of Antiviral Drugs. Microbe Online.
- A review: Mechanism of action of antiviral drugs. PMC.
- Antiviral Drugs Mechanisms of Action, Anim
- What are the mechanisms of action of the antivirals?. NCBI.
- Antiviral drug. Wikipedia.
- Antiviral Drug Screening. Virology Research Services.
- Hepatitis C drug treatment.
- Plaque Reduction Neutralization Test (PRNT) Protocol.
- MTT assay protocol. Abcam.
- AG 555 (Tyrphostin AG 555) | EGFG Inhibitor. MedchemExpress.com.
- Cytotoxicity, antiviral activity and selectivity index a a Selectivity...
- Tre
- TCID 50 protocol.
- CC50/IC50 Assay for Antiviral Research.
- Cell Viability Assays. NCBI Bookshelf.
- Hep
- The Test for 50% Tissue Culture Infective Dose of PRRSV. WOAH.
- Influenza Antiviral Medic
- Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. PMC.
- MTT Assay Protocol.
- Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile. NIH.
- Virus Plaque Assay Protocol.
Sources
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral Drugs Study Guide: Mechanisms & Clinical Use | Notes [pearson.com]
- 4. microbeonline.com [microbeonline.com]
- 5. youtube.com [youtube.com]
- 6. Antiviral drug - Wikipedia [en.wikipedia.org]
- 7. Treating Flu with Antiviral Drugs | Influenza (Flu) | CDC [cdc.gov]
- 8. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 9. hepctrust.org.uk [hepctrust.org.uk]
- 10. Hepatitis C - Treatment - NHS [nhs.uk]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. researchgate.net [researchgate.net]
- 18. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling AG 555
For researchers, scientists, and drug development professionals, ensuring personal safety while handling potent chemical compounds is paramount. This guide provides an in-depth, scientifically grounded framework for the selection and use of personal protective equipment (PPE) when working with AG 555, a tyrphostin inhibitor of the Epidermal Growth Factor Receptor (EGFR). Our commitment is to empower you with the knowledge to create a safe and effective research environment, building a foundation of trust that extends beyond the product itself.
AG 555, also known as Tyrphostin AG 555, is a valuable tool in cellular research and drug discovery, primarily for its ability to inhibit tyrosine kinase activity.[1] However, its potent biological activity necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide is structured to provide not just a list of recommendations, but a logical, evidence-based approach to risk mitigation.
Understanding the Risks: The "Why" Behind the "What"
Before detailing specific PPE, it is crucial to understand the nature of AG 555 and its associated hazards. The Safety Data Sheet (SDS) for AG 555 (CAS No. 133550-34-2) classifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] These classifications are the primary drivers for the PPE recommendations that follow. As a potent kinase inhibitor, inadvertent exposure could lead to unintended biological effects. Therefore, the core principle of our safety protocol is the creation of a consistent and reliable barrier between the researcher and the compound.
Table 1: Key Characteristics and Hazard Profile of AG 555
| Property | Value | Source |
| Chemical Name | Tyrphostin AG 555 | MedChemExpress[2] |
| CAS Number | 133550-34-2 | MedChemExpress[2] |
| Molecular Formula | C19H18N2O3 | MedChemExpress[2] |
| Molecular Weight | 322.36 g/mol | MedChemExpress[2] |
| Primary Target | EGFR | Cayman Chemical[3], Selleck Chemicals[1] |
| IC50 (EGFR) | 0.7 µM | Cayman Chemical[3], Selleck Chemicals[1] |
| GHS Hazard Statements | H315, H319, H335 | MedChemExpress[2] |
| Hazard Description | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | MedChemExpress[2] |
The Last Line of Defense: A Multi-Layered PPE Strategy
The selection of PPE should be based on a comprehensive risk assessment of the procedures being performed. For handling AG 555, particularly in its powdered form, a multi-layered approach is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Given that AG 555 can cause skin irritation, appropriate hand protection is non-negotiable.[2] The choice of gloves should be guided by their chemical resistance and the specific tasks being performed.
-
Material Selection: Nitrile gloves are a standard and effective choice for handling many laboratory chemicals. It is crucial to use gloves that have been tested for resistance to chemotherapy drugs, adhering to standards such as ASTM D6978.[4]
-
Double Gloving: For handling the pure compound or preparing concentrated stock solutions, double glooving is strongly recommended. This practice provides an additional layer of protection in case the outer glove is compromised.
-
Regular Changes: Gloves should be changed frequently, and immediately if they become contaminated or torn. Do not wear gloves outside of the immediate work area to prevent the spread of contamination.
A disposable, fluid-resistant laboratory coat or gown is essential to protect the skin and personal clothing from contamination.
-
Gown Specifications: The gown should be disposable, lint-free, and rated to resist chemical permeation.[5] It should have long sleeves with tight-fitting cuffs and a back closure to provide complete coverage of the torso.[5] Polyethylene-coated polypropylene or similar laminate materials are recommended.[5] Standard cloth lab coats are not sufficient as they can absorb spills, holding the chemical against the skin.
AG 555 is classified as a serious eye irritant.[2] Therefore, robust eye and face protection is mandatory.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer adequate protection from splashes or airborne particles.
-
Face Shield: When there is a significant risk of splashes, such as when preparing larger volumes of stock solutions or during sonication, a face shield should be worn in addition to safety goggles.
The potential for respiratory tract irritation from AG 555, especially when handling the powdered form, necessitates the use of respiratory protection.[2]
-
Respirator Type: A NIOSH-approved N95 respirator is the minimum requirement when handling powdered AG 555 outside of a certified chemical fume hood or biological safety cabinet.[4] For procedures with a higher risk of aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be warranted based on a site-specific risk assessment.
-
Fit Testing: It is crucial that any user of a tight-fitting respirator undergoes a formal fit test to ensure a proper seal.[4] Facial hair can interfere with the seal and compromise the effectiveness of the respirator.
Operational Plans: From Preparation to Disposal
A robust PPE strategy extends beyond selection to include standardized procedures for its use and disposal.
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
-
Engineering Controls: Whenever possible, handle AG 555 in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[2]
-
Storage: Store AG 555 in a cool, well-ventilated place, and keep the container tightly closed.[6] It should be stored away from incompatible materials. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.[7]
Proper disposal of AG 555 and all contaminated materials is a critical final step in the safety workflow.
-
Waste Segregation: All disposable PPE, weighing papers, pipette tips, and other materials that have come into contact with AG 555 must be considered hazardous waste.
-
Disposal Procedures: Dispose of all contaminated waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. It is recommended to contact a licensed professional waste disposal service for final disposal.[6]
-
Decontamination: All non-disposable equipment, such as spatulas and glassware, must be thoroughly decontaminated after use.
Conclusion: Fostering a Culture of Safety
The effective use of personal protective equipment is a cornerstone of laboratory safety when handling potent compounds like AG 555. By understanding the underlying risks and implementing the multi-layered PPE and handling strategies outlined in this guide, researchers can confidently and safely advance their scientific endeavors. This commitment to safety not only protects the individual but also fosters a research environment where scientific integrity and personal well-being are held in the highest regard.
References
- KEY #555 CONDUCTIVE PRIMER/SEALER HARDENER PART B SAFETY DATA SHEET. Key Resin Company.
- MATERIAL SAFETY DATA SHEET Admix CF 555. Weber Middle East. [URL not applicable to AG 555 as a research chemical].
-
AG 555. RayBiotech. [Link]
- Kinetic 555 Biocide. Australia Pacific LNG. [URL not applicable to AG 555 as a research chemical].
- AG-555 - Safety D
-
Investigational Drug Service (IDS) SOP describes investigational product (IP) disposal, return, and destruction. Stanford Health Care. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
- AG 555 MSDS. Merck Millipore. [URL not readily available].
- Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. [URL not readily available].
- AG 555 (CAS 133550-34-2) - Products. Antiviral / BOC Sciences. [URL not readily available].
- A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characteriz
-
[Use of personal protective equipment under occupational exposure to cytostatics]. PubMed. [Link]
- Alpha-2 adrenergic receptor. Wikipedia. [URL not directly applicable to AG 555].
-
Personal Protective Equipment. POGO Satellite Manual. [Link]
-
Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. PubMed Central. [Link]
- Adrenomedullin. Wikipedia. [URL not directly applicable to AG 555].
- Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. NIH. [URL not readily available].
-
Managing Personal Protective Equipment for the administration of hazardous drugs during COVID-19 pandemic. eviQ Education. [Link]
- SAFETY DATA SHEET ANDEROL 555. ChemPoint.com. [URL not applicable to AG 555 as a research chemical].
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
